Coriamyrtin
Description
Propriétés
Numéro CAS |
2571-86-0 |
|---|---|
Formule moléculaire |
C15H18O5 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
(1S,2R,3S,5R,6R,7R,9S,12S)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8-,9+,10+,11-,13-,14+,15-/m0/s1 |
Clé InChI |
BWWDLKVKPVKBGJ-OVAVOLFMSA-N |
SMILES canonique |
CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |
Synonymes |
coriamyrtin coriamyrtine |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Coriamyrtin for Researchers, Scientists, and Drug Development Professionals
Introduction
Coriamyrtin is a potent convulsant neurotoxin belonging to the picrotoxane class of sesquiterpene lactones. Its primary mechanism of action involves the non-competitive antagonism of GABA-A receptors in the central nervous system. This activity makes it a molecule of significant interest for neuropharmacological research and as a potential scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the plant species in which it is found, its concentration in various plant parts, methodologies for its extraction and analysis, and its biosynthetic pathway.
Natural Sources and Plant Species
This compound is predominantly found in various species of the genus Coriaria, a unique genus in the family Coriariaceae. These plants are distributed across various regions of the world, including the Mediterranean, Asia, and the Americas. Additionally, a limited number of other plant species have been reported to contain this toxin.
The primary plant sources of this compound include:
-
Coriaria myrtifolia : Known as redoul in the Mediterranean region, this species is one of the most well-documented sources of this compound. The toxin is present in high concentrations, particularly in the berries, which can be mistaken for edible fruits, leading to accidental poisoning.[1][2][3] The leaves also contain the neurotoxin.[1]
-
Coriaria japonica : This deciduous shrub, found in mountainous areas of Japan, is another significant source of this compound.[4] The entire plant is considered poisonous, with the fruits and young buds being the parts most likely to be ingested accidentally.[4] Other toxic constituents in this plant include tutin and coriarin.[4]
-
Coriaria ruscifolia : Found in Latin America and New Guinea, this species is also known to produce this compound.
-
Coriaria intermedia : This species, found in the Philippines and Taiwan, contains this compound in its fruits, leaves, and stems.[5]
-
Coriaria nepalensis : Native to the Himalayas, this species contains this compound along with other related compounds.[6]
-
Coriaria microphylla : This species is also a known source of this compound.[6]
-
Scurrula parasitica : This parasitic plant has also been identified as a source of this compound.[6]
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound can vary significantly between different species and even between different parts of the same plant. While qualitative data confirming the presence of this compound in several Coriaria species is abundant, quantitative data is limited. The following table summarizes the available quantitative data for Coriaria intermedia.
| Plant Species | Plant Part | This compound Concentration (% by weight) | Reference |
| Coriaria intermedia | Fruit | 0.176 | [5] |
| Leaves | 0.009 | [5] | |
| Stems | 0.041 | [5] |
It is widely reported that the fruits of Coriaria myrtifolia contain high concentrations of this compound, though specific percentages are not consistently provided in the available literature.[1][2]
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and quantification of this compound from plant materials. These protocols are based on established methods for the isolation of picrotoxane sesquiterpenes and can be adapted for specific research needs.
Extraction and Purification of this compound
This protocol is adapted from methodologies used for the extraction of the structurally related compound tutin from Coriaria species.[7]
1. Plant Material Preparation:
- Collect fresh plant material (leaves, fruits, or stems).
- Air-dry the material in a well-ventilated area away from direct sunlight until brittle.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Solvent Extraction:
- Soxhlet Extraction: Place the powdered plant material in a Soxhlet apparatus and extract with methanol or ethanol for 12-24 hours.
- Maceration: Alternatively, soak the powdered plant material in methanol or ethanol at room temperature for 48-72 hours with occasional agitation.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in warm water.
- Perform liquid-liquid extraction with a non-polar solvent such as hexane to remove lipids and other non-polar impurities. Repeat this step three times.
- The aqueous layer, containing the more polar this compound, is retained.
4. Column Chromatography:
- Prepare a silica gel column.
- Dissolve the concentrated aqueous extract in a minimal amount of a suitable solvent and load it onto the column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
5. Crystallization:
- Combine the fractions containing pure this compound and evaporate the solvent.
- Dissolve the residue in a minimal amount of a hot solvent (e.g., acetone or ethanol) and add a non-solvent (e.g., water or hexane) dropwise until turbidity appears.
- Allow the solution to cool slowly to induce crystallization.
- Collect the crystals by filtration and wash them with a cold solvent.
- Dry the crystals under vacuum.
Quantification of this compound
1. Sample Preparation:
- Extract a known weight of finely ground, dried plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.
- Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
- Dilute the extract to a known volume with the mobile phase (for HPLC) or a suitable solvent (for GC-MS).
2. HPLC-UV/DAD or HPLC-MS Analysis:
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol.
- Detection: UV detection at a wavelength where this compound shows maximum absorbance, or mass spectrometry for higher selectivity and sensitivity.
- Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.
3. GC-MS Analysis:
- Derivatization: this compound may require derivatization (e.g., silylation) to increase its volatility for GC analysis.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Ionization: Electron Ionization (EI).
- Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
- Quantification: Use an external standard calibration curve prepared with a derivatized certified reference standard of this compound.
Mandatory Visualizations
Caption: Distribution of this compound in various plant species.
Caption: Generalized experimental workflow for this compound.
Caption: Proposed biosynthetic pathway of this compound.
Biosynthesis of this compound
This compound, as a picrotoxane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes.[12][13] The biosynthesis is a complex process involving a series of cyclizations, rearrangements, and oxidative modifications.
The proposed biosynthetic pathway is as follows:
-
Cyclization of Farnesyl Pyrophosphate (FPP): The linear FPP molecule undergoes an initial cyclization, likely forming a germacrene or heady-caryol cation intermediate.[14]
-
Rearrangements: This initial carbocation intermediate then undergoes a series of complex rearrangements, including 1,2-hydride and methyl shifts, leading to the formation of the characteristic tricyclic protoilludane carbocation.
-
Formation of the Picrotoxane Skeleton: Further intramolecular cyclization and rearrangements of the protoilludane cation lead to the formation of the core picrotoxane skeleton.
-
Oxidative Modifications and Lactonization: The final steps in the biosynthesis of this compound involve a series of stereospecific hydroxylations and other oxidative modifications of the picrotoxane skeleton. The pathway culminates in the formation of the characteristic γ-lactone ring, yielding the final this compound molecule. The exact enzymes and sequence of these final oxidative steps are still under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coriaria myrtifolia - Wikipedia [en.wikipedia.org]
- 4. hokeniryo1.metro.tokyo.lg.jp [hokeniryo1.metro.tokyo.lg.jp]
- 5. Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikm.org.my [ikm.org.my]
- 11. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Coriamyrtin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriamyrtin is a neurotoxic sesquiterpene lactone belonging to the picrotoxane family of natural products. First identified in the mid-19th century, it is notoriously known as one of the primary toxic constituents of plants from the Coriaria genus, particularly Coriaria myrtifolia. The compound is of significant interest to the scientific community due to its potent convulsant activity, which stems from its function as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed protocols for its isolation and purification, a summary of its physicochemical properties, and an illustration of its mechanism of action.
Discovery and History
The discovery of this compound is credited to the French chemist Joseph Riban , who first isolated the compound in 1863 . His work was detailed in his thesis titled "Recherches expérimentales sur le principe toxique du redoul (Coriaria myrtifolia)"[1][2]. At the time, poisonings from the attractive, dark berries of Coriaria myrtifolia, colloquially known as "redoul" in France, were a known hazard. Riban's research was driven by the need to identify the plant's toxic principle. He successfully isolated a crystalline substance from the plant, which he named this compound. His initial studies laid the groundwork for understanding the potent physiological effects of this compound. Riban's work was a significant early contribution to the field of phytochemistry, identifying a specific molecule responsible for the toxicity of a plant.
This compound is naturally present in various plants, including Scurrula parasitica, Coriaria microphylla, and Coriaria nepalensis[3]. Its primary and most studied source, however, remains Coriaria myrtifolia.
Physicochemical Properties of this compound
This compound is a white, crystalline solid with the chemical formula C₁₅H₁₈O₅[3]. Its complex polycyclic structure is characteristic of picrotoxane sesquiterpenoids. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₅ | [3] |
| Molar Mass | 278.304 g/mol | [3] |
| Melting Point | 229-230 °C | |
| Appearance | White crystalline solid | |
| IUPAC Name | (1S,2R,3S,5R,6R,7R,9S,12R)-2-Hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane-6,2'-oxirane]-11-one | [3] |
| CAS Number | 2571-86-0 | [4] |
Experimental Protocols: Isolation and Purification of this compound
The following is a detailed methodology for the isolation and purification of this compound from Coriaria species, adapted from established protocols for picrotoxane sesquiterpenoids[5].
Plant Material Collection and Preparation
-
Collect fresh leaves and stems of Coriaria myrtifolia.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction
-
The powdered plant material (e.g., 4.0 kg) is extracted with 95% ethanol at room temperature. This process should be repeated three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.
Solvent Partitioning
-
Suspend the crude residue in water.
-
Perform a successive liquid-liquid extraction with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate, and finally with n-butanol.
-
The this compound will predominantly partition into the ethyl acetate fraction. Concentrate the ethyl acetate fraction under reduced pressure.
Chromatographic Purification
-
Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a high ratio of petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions containing this compound.
Recrystallization
-
Subject the combined, partially purified fractions to repeated column chromatography or preparative HPLC for further purification if necessary.
-
The final purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) to yield pure, crystalline this compound.
Experimental Workflow Diagram
Mechanism of Action: GABA-A Receptor Antagonism
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor[3]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect in the central nervous system.
This compound binds to a site within the chloride ion channel pore of the GABA-A receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, preventing the channel from opening even when GABA is bound. The blockage of the chloride channel inhibits the inhibitory signaling of GABA, leading to hyperexcitability of the nervous system, which manifests as convulsions and seizures.
Signaling Pathway Diagram
Conclusion
This compound remains a molecule of significant toxicological and pharmacological interest. Its discovery by Joseph Riban was a landmark in the early history of natural product chemistry. The detailed protocols for its isolation and purification are essential for researchers studying its properties and potential applications, including its use as a pharmacological tool to probe the function of the GABA-A receptor. A thorough understanding of its mechanism of action is crucial for developing treatments for poisoning by Coriaria species and for exploring the therapeutic potential of modulating the GABAergic system. This guide provides a foundational resource for professionals engaged in these areas of research and development.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Coriamyrtin
Introduction
Coriamyrtin is a naturally occurring sesquiterpenoid lactone belonging to the picrotoxane group of compounds.[1] It is a potent neurotoxin found in plants of the Coriaria genus, notably Coriaria myrtifolia and Coriaria japonica.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white, crystalline solid with a bitter taste.[1] Its physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₈O₅ |
| Molecular Weight | 278.30 g/mol [1][3] |
| Melting Point | 229-230 °C[1][4] |
| Optical Rotation | [α]D¹⁴ +79°[1] |
| Solubility | Slightly soluble in water and cold alcohol; freely soluble in hot alcohol and ether.[1] |
| Appearance | Bitter, monoclinic prisms.[1] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are associated with this compound:
| Identifier | Value |
| IUPAC Name | (1S,2R,3S,5R,6R,7R,9S,12R)-2-Hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane-6,2'-oxirane]-11-one[5] |
| CAS Number | 2571-86-0[1][3][6] |
| PubChem CID | 442189[5] |
| InChI | InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8+,9+,10+,11-,13-,14+,15-/m0/s1[5][6] |
| SMILES | CC(=C)[C@H]1[C@H]2C[C@]3(C)[C@]4(CO4)[C@H]5O[C@H]5[C@@]3([C@H]1C(=O)O2)O[5] |
Stereochemistry
This compound possesses a complex and rigid polycyclic structure with multiple stereocenters. The absolute configuration of these centers is crucial for its biological activity. The stereochemical details are embedded within its IUPAC name and InChI string. The total synthesis of (+)-Coriamyrtin has been achieved, confirming the naturally occurring enantiomer.[7][8]
The absolute configurations of this compound and the related compound Tutin have been correlated.[9] The specific rotation of polarized light is a key indicator of its stereochemistry.
| Stereochemical Feature | Description |
| Chiral Centers | This compound has nine stereocenters, leading to a highly specific three-dimensional structure. |
| Absolute Configuration | The absolute configuration is defined by the (1S,2R,3S,5R,6R,7R,9S,12R) designation in its IUPAC name.[5] |
| Enantiomer | The naturally occurring and biologically active form is the dextrorotatory enantiomer, (+)-Coriamyrtin.[7] |
Chemical Structure
The chemical structure of this compound is characterized by a γ-lactone ring fused to a complex tetracyclic system that includes an epoxide and a spiro-oxirane ring.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are crucial for its study. While specific, step-by-step protocols are often proprietary or found within the full text of scientific publications, this section outlines the general methodologies employed.
Isolation and Purification
This compound is typically isolated from the leaves and fruits of plants from the Coriaria genus.[1] The general workflow for its isolation is as follows:
Structural Elucidation Techniques
The complex structure of this compound has been elucidated and confirmed using a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[10] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and to aid in the assignment of stereochemistry.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[11] Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of this compound.[12] This technique involves growing a high-quality crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.[13]
Mechanism of Action and Signaling Pathway
This compound is a potent convulsant that exerts its neurotoxic effects by acting as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAₐ) receptor.[5] The GABAₐ receptor is the major inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride ion channel of this receptor, this compound reduces the inhibitory tone in the brain, leading to hyperexcitability and convulsions.
Conclusion
This compound is a structurally complex and biologically potent natural product. A thorough understanding of its chemical structure and stereochemistry is fundamental for research into its toxicological properties and for its potential as a pharmacological tool to study the GABAergic system. The analytical techniques outlined in this guide are essential for the accurate identification and characterization of this and other related natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Pathway-specific targeting of GABA(A) receptor subtypes to somatic and dendritic synapses in the central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The correlation of this compound and tutin, and their absolute configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted and untargeted mass spectrometric approaches in discrimination between Myrtus communis cultivars from Sardinia region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoid Myricetin Modulates G A B A A Receptor Activity through Activation of Ca 2+ Channels and CaMK-II Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Mechanisms of inhibition and activation of extrasynaptic αβ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. X-Ray Crystallography of Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of Coriamyrtin in Coriaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriamyrtin, a potent neurotoxin belonging to the picrotoxane class of sesquiterpenoids, is a characteristic secondary metabolite of plants in the Coriaria genus. Despite its well-documented physiological effects, the biosynthetic pathway leading to its complex, highly oxidized cage-like structure remains largely unelucidated. This technical guide synthesizes the current understanding of picrotoxane biosynthesis to propose a putative pathway for this compound in Coriaria. It outlines the key enzymatic steps, from the formation of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), to the intricate cyclizations and oxidative modifications that likely forge the this compound scaffold. Furthermore, this document provides detailed, generalized experimental protocols for the identification and characterization of the key enzyme classes—terpene synthases and cytochrome P450 monooxygenases—hypothesized to be central to this pathway. Due to a lack of publicly available research, quantitative data on enzyme kinetics, metabolite concentrations, and gene expression are currently unavailable. This guide aims to serve as a foundational resource to stimulate and direct future research into the biosynthesis of this intriguing and pharmacologically relevant natural product.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to follow the general trajectory of sesquiterpenoid biosynthesis, originating from the mevalonate (MVA) pathway to produce the C15 precursor, farnesyl pyrophosphate (FPP). The subsequent steps are proposed as follows:
-
Formation of a Sesquiterpene Scaffold: A specific terpene synthase (TPS) likely catalyzes the cyclization of FPP into a complex sesquiterpene hydrocarbon intermediate. The exact structure of this intermediate is unknown, but it is presumed to be a polycyclic olefin.
-
Series of Oxidative Modifications: A cascade of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), is anticipated. These reactions are responsible for introducing the various oxygen functionalities (hydroxyl groups, epoxides, and the lactone ring) that characterize the picrotoxane skeleton.
-
Lactone Ring Formation: The formation of the γ-lactone ring is a critical step and may proceed through the oxidation of a methyl group to a carboxylic acid, followed by intramolecular esterification. This could be catalyzed by a series of oxidation enzymes, potentially including an aldehyde dehydrogenase and a Baeyer-Villiger monooxygenase.
-
Final Tailoring Steps: Additional enzymatic modifications, such as hydroxylations and epoxidations at specific positions, would complete the synthesis of this compound.
Visualizing the Proposed Pathway and Experimental Workflow
Quantitative Data Summary
A thorough review of the existing scientific literature reveals a significant gap in the quantitative understanding of the this compound biosynthetic pathway. To date, no studies have been published that provide empirical data on the kinetics of the involved enzymes, the in planta concentrations of biosynthetic intermediates, or the expression levels of the corresponding genes. The following table outlines the types of quantitative data that are essential for a comprehensive understanding of this pathway and which represent key areas for future research.
| Data Type | Parameter | Description | Status |
| Enzyme Kinetics | Michaelis-Menten constant (Km) | Substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). | Not Available |
| Catalytic constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Not Available | |
| Catalytic efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate to a product. | Not Available | |
| Metabolite Concentrations | Intermediate concentrations | In planta concentrations of proposed biosynthetic intermediates (e.g., the initial sesquiterpene scaffold) in various tissues of Coriaria. | Not Available |
| This compound concentration | Concentration of the final product in different tissues and at different developmental stages. | Not Available | |
| Gene Expression | Transcript levels of candidate genes | Expression levels of putative terpene synthase and cytochrome P450 genes in different tissues and under various environmental conditions (e.g., via qRT-PCR or RNA-Seq). | Not Available |
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining transcriptomics, enzymology, and analytical chemistry. The following are detailed, generalized protocols for the key experiments required to identify and characterize the enzymes of the pathway.
Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptome Sequencing
Objective: To identify candidate terpene synthase (TPS) and cytochrome P450 (CYP450) genes involved in this compound biosynthesis by analyzing the transcriptome of Coriaria tissues known to produce the compound.
Methodology:
-
Plant Material: Collect tissues from a Coriaria species known to produce this compound (e.g., young leaves, stems, and roots). It is advisable to collect tissues at different developmental stages. Immediately freeze the samples in liquid nitrogen and store them at -80°C.
-
RNA Extraction: Extract total RNA from the collected tissues using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina NovaSeq to generate a substantial amount of transcriptomic data.
-
Bioinformatic Analysis:
-
De novo Assembly: Assemble the sequencing reads into transcripts using a de novo assembler like Trinity or SOAPdenovo-Trans, as a reference genome for Coriaria is likely unavailable.
-
Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.
-
Candidate Gene Identification: Identify transcripts encoding putative TPS and CYP450 enzymes based on sequence homology to known plant TPS and CYP450 families. Pay close attention to transcripts that are highly expressed in tissues with high this compound content.
-
-
Gene Cloning: Design gene-specific primers based on the sequences of the candidate transcripts. Amplify the full-length coding sequences from cDNA using PCR and clone them into an appropriate expression vector.
Protocol 2: Functional Characterization of a Candidate Terpene Synthase
Objective: To determine the enzymatic function of a candidate TPS by expressing the protein heterologously and analyzing the product(s) formed from FPP.
Methodology:
-
Heterologous Expression: Transform Escherichia coli or a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression vector containing the candidate TPS gene. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: Lyse the cells and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Confirm the purity and size of the protein using SDS-PAGE.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified TPS enzyme, the substrate farnesyl pyrophosphate (FPP), and a suitable buffer with required cofactors (typically Mg2+).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Overlay the reaction with a layer of a non-polar solvent (e.g., hexane or pentane) to trap the volatile terpene products.
-
-
Product Analysis:
-
Collect the organic solvent layer containing the enzymatic product(s).
-
Analyze the product(s) by gas chromatography-mass spectrometry (GC-MS).
-
Identify the product(s) by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns and comparison to spectral libraries.
-
Protocol 3: Functional Characterization of a Candidate Cytochrome P450
Objective: To determine the enzymatic function of a candidate CYP450 by co-expressing it with its redox partner and providing the putative substrate.
Methodology:
-
Heterologous Expression System: Co-express the candidate CYP450 gene and a cytochrome P450 reductase (CPR) gene (often from the same plant or a model species like Arabidopsis thaliana) in a suitable host system, such as yeast (Saccharomyces cerevisiae or Pichia pastoris). Yeast is preferred over E. coli for P450 expression due to its eukaryotic membrane system.
-
Microsome Preparation: Grow the transformed yeast cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP450 and CPR proteins.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, the putative substrate (the product of the TPS reaction), a buffer, and an NADPH-regenerating system.
-
Incubate the reaction at an optimal temperature with shaking.
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted products by liquid chromatography-mass spectrometry (LC-MS) or GC-MS (after derivatization if necessary).
-
Identify the hydroxylated or otherwise modified product by comparing its mass spectrum and retention time with those of standards (if available) or by detailed structural elucidation using techniques like NMR spectroscopy if sufficient material can be produced.
-
Conclusion and Future Directions
The biosynthesis of this compound in Coriaria presents a fascinating and unexplored area of plant secondary metabolism. The proposed pathway in this guide, based on the biosynthesis of related picrotoxane sesquiterpenoids, provides a solid foundation for future research. The immediate priorities for advancing our understanding should be:
-
Transcriptome and Genome Sequencing: Generating high-quality transcriptomic and genomic resources for a this compound-producing Coriaria species is the most critical next step. This will enable the identification of a comprehensive set of candidate biosynthetic genes.
-
Functional Genomics: Systematic functional characterization of the identified candidate terpene synthases and cytochrome P450s is essential to piece together the enzymatic puzzle of the pathway.
-
Metabolite Profiling: In-depth metabolite profiling of Coriaria tissues will be crucial for identifying the biosynthetic intermediates and confirming the proposed pathway.
Elucidating the biosynthetic pathway of this compound will not only provide fundamental insights into the evolution of complex chemical diversity in plants but may also open avenues for the biotechnological production of this compound and related compounds for pharmacological research and potential therapeutic applications.
An In-depth Technical Guide to the Physical and Chemical Properties of Coriamyrtin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriamyrtin is a naturally occurring sesquiterpene lactone belonging to the picrotoxane group of toxins. Found in plants of the Coriaria genus, it is a potent central nervous system convulsant. Its toxicity stems from its function as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, a critical inhibitory neurotransmitter receptor in the brain. This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, intended to serve as a resource for researchers in pharmacology, toxicology, and drug development. The guide includes detailed data on its physicochemical characteristics, spectral analysis, and methodologies for its isolation and the investigation of its biological activity.
Chemical and Physical Properties
This compound is a crystalline solid with a complex polycyclic structure. Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₈O₅ | [1][2] |
| Molecular Weight | 278.30 g/mol | [1][2] |
| CAS Registry Number | 2571-86-0 | [2] |
| Appearance | Bitter, monoclinic prisms | [2] |
| Melting Point | 229-230 °C | [2] |
| Optical Rotation | [α]D¹⁴ +79° | [2] |
| Solubility | Slightly soluble in water and cold alcohol; freely soluble in hot alcohol and ether. Soluble in DMSO. | [2][3] |
Table 2: Spectral Data of this compound
| Spectroscopic Technique | Key Features and Peaks | Reference(s) |
| ¹H NMR | Data available in literature, used for structural elucidation and confirmation of total synthesis. Specific peak assignments require access to original research articles. | [4][5][6][7][8] |
| ¹³C NMR | Data available in literature, used for structural elucidation and confirmation of total synthesis. Specific peak assignments require access to original research articles. | [4][5][6][7][8] |
| Mass Spectrometry (MS) | Fragmentation patterns have been studied to aid in the identification and characterization of this compound and related picrotoxanolides. | [1] |
| Infrared (IR) Spectroscopy | IR spectra show characteristic absorptions for functional groups present in the molecule, such as hydroxyl (O-H), carbonyl (C=O), and C-O stretching vibrations. | [9][10][11][12] |
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effect is potent convulsant activity, arising from its interaction with the central nervous system.
GABA-A Receptor Antagonism
This compound is a non-competitive antagonist of the GABA-A receptor. GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its binding to the GABA-A receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[13][14] this compound is believed to bind to a site within the chloride ionophore of the GABA-A receptor, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound to the receptor.[15] This blockade of inhibition leads to a state of hyperexcitability in the central nervous system, manifesting as seizures.[16]
The following diagram illustrates the proposed signaling pathway of GABA-A receptor activation and its inhibition by this compound.
Caption: Signaling pathway of GABA-A receptor and this compound's inhibitory action.
Experimental Protocols
The following sections detail methodologies for the isolation of this compound from natural sources and for studying its interaction with the GABA-A receptor.
Isolation and Purification of this compound
This protocol is adapted from methods used for the isolation of related picrotoxane sesquiterpenes.
Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Plant Material Preparation: Air-dry the leaves and fruits of a Coriaria species (e.g., Coriaria japonica) and grind them into a fine powder.
-
Extraction: Extract the powdered plant material with a suitable solvent such as methanol or ethanol using a Soxhlet apparatus for several hours.
-
Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This compound is expected to partition into the moderately polar fractions.
-
Chromatographic Purification: Subject the this compound-containing fraction to column chromatography on silica gel. Elute with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the components.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) and combine those containing this compound.
-
Crystallization: Purify the combined fractions further by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) to yield pure this compound crystals.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and by measuring its melting point.
Electrophysiological Analysis of GABA-A Receptor Blockade
Patch-clamp electrophysiology is a powerful technique to study the effects of this compound on GABA-A receptor function in real-time.[14][17][18][19][20]
Methodology Outline:
-
Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) expressing recombinant GABA-A receptors.
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
GABA Application: Apply GABA to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).
-
This compound Application: Co-apply this compound with GABA and observe the effect on the GABA-induced current. A reduction in the current amplitude in the presence of this compound indicates a blockade of the GABA-A receptor.
-
Dose-Response Analysis: Apply a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
Radioligand Binding Assay
Radioligand binding assays can be used to determine the affinity of this compound for its binding site on the GABA-A receptor complex.[2][3][21][22]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize rat or mouse brain tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. This fraction will be enriched in GABA-A receptors.
-
Assay Setup: In a series of tubes, combine the brain membrane preparation, a radiolabeled ligand that binds to the picrotoxin site (e.g., [³H]TBOB or [³⁵S]TBPS), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. From this competition curve, the IC₅₀ value can be determined, which represents the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.
Conclusion
This compound remains a molecule of significant interest due to its potent and specific mechanism of action on the GABA-A receptor. This technical guide provides a consolidated resource of its physical and chemical properties, along with detailed experimental protocols for its study. A thorough understanding of this compound's characteristics is crucial for researchers investigating the pharmacology of GABA-A receptors, developing novel therapeutic agents targeting this receptor, and for toxicological studies. The provided methodologies offer a foundation for further exploration of this fascinating and potent neurotoxin.
References
- 1. Mass spectroscopy of Picrotoxanolides of Coriaria, this compound [agris.fao.org]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rjb.ro [rjb.ro]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoid Myricetin Modulates G A B A A Receptor Activity through Activation of Ca 2+ Channels and CaMK-II Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABAergic interneurons in the neocortex: From cellular properties to circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chlorpromazine Inhibits Miniature GABAergic Currents by Reducing the Binding and by Increasing the Unbinding Rate of GABAAReceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tonic GABAA Receptor-Mediated Currents of Human Cortical GABAergic Interneurons Vary Amongst Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of tonic GABAergic currents during pre- and early postnatal rodent development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Coriamyrtin: IUPAC Name, CAS Number, and Core Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Coriamyrtin, a potent neurotoxin. It details the compound's chemical identity, including its IUPAC name and CAS number, and delves into its mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor. This document summarizes the available quantitative data on its biological activity and provides detailed experimental protocols for its study, catering to the needs of researchers in pharmacology and toxicology.
Chemical Identity
This compound is a naturally occurring sesquiterpene lactone found in plants of the Coriaria genus. Its chemical details are crucial for accurate identification and research.
| Identifier | Value |
| IUPAC Name | (1S,2R,3S,5R,6R,7R,9S,12R)-2-Hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane-6,2'-oxirane]-11-one |
| CAS Number | 2571-86-0 |
| Molecular Formula | C₁₅H₁₈O₅ |
| Molar Mass | 278.30 g/mol |
Mechanism of Action: GABAa Receptor Antagonism
This compound exerts its potent convulsant effects by acting as a non-competitive antagonist of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Its action is similar to that of picrotoxin, another well-known GABAa receptor channel blocker.[1]
Signaling Pathway
This compound binds to a site within the chloride ion channel of the GABAa receptor, distinct from the GABA binding site.[1] This binding event allosterically modulates the receptor, preventing the influx of chloride ions that normally occurs upon GABA binding. The blockade of this inhibitory chloride current leads to neuronal hyperexcitability, resulting in convulsions and seizures.
Quantitative Data
Experimental Protocols
The following protocols are foundational for studying the effects of this compound and can be adapted for specific research needs.
Radioligand Binding Assay for GABAa Receptor
This protocol describes a competitive binding assay to determine the affinity of a compound for the GABAa receptor.
Materials:
-
Rat brain membranes (source of GABAa receptors)
-
[³H]-Muscimol or [³H]-GABA (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and differential centrifugation.
-
Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
A parallel incubation should be performed with an excess of unlabeled GABA to determine non-specific binding.
-
After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of this compound's effect on GABAa receptor-mediated currents in neurons.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal solution for the patch pipette
-
GABA
-
This compound
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply GABA to the neuron to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).
-
After establishing a stable baseline GABA-evoked current, co-apply this compound with GABA.
-
Observe the effect of this compound on the amplitude and kinetics of the GABA-evoked current. A reduction in the current amplitude is indicative of antagonistic activity.
-
Perform dose-response experiments to determine the concentration of this compound required to produce a 50% inhibition of the GABA-evoked current (IC50).
Animal Model of this compound-Induced Seizures
This in vivo model is used to assess the convulsant activity of this compound and to screen for potential anticonvulsant therapies.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Observation chambers
-
Seizure scoring scale (e.g., Racine scale)
Procedure:
-
Administer this compound to the animals via a chosen route (e.g., intraperitoneal injection).
-
A control group should receive the vehicle.
-
Place the animals in individual observation chambers.
-
Observe the animals for the onset, duration, and severity of seizures.
-
Score the seizure activity using a standardized scale.
-
Record the latency to the first seizure and the mortality rate at different doses to determine the convulsant dose (CD50) and lethal dose (LD50).
Conclusion
This compound is a valuable research tool for studying the GABAa receptor and the mechanisms of epilepsy. Its well-defined chemical structure and potent, specific mechanism of action make it a model compound for neurotoxicological studies. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its pharmacological properties and for the development of potential therapeutic interventions for poisoning. Researchers are advised to handle this compound with extreme caution due to its high toxicity.
References
A Comprehensive Review of Picrotoxane Sesquiterpenes: From Isolation to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Picrotoxane sesquiterpenes are a fascinating class of natural products characterized by a highly oxidized and stereochemically complex picrotoxane skeleton.[1][2] First isolated in the 19th century from the plant Menispermum cocculus, these compounds have since been discovered in a variety of plant families, including Menispermaceae, Coriariaceae, and Orchidaceae.[1] Their intricate molecular architecture, featuring a cis-hydrindene core, lactone rings, and epoxide functionalities, has long captivated the interest of natural product chemists.[1][2] Beyond their structural complexity, picrotoxane sesquiterpenes exhibit a range of potent biological activities, most notably as non-competitive antagonists of γ-aminobutyric acid type A (GABAA) receptors, making them valuable tools in neuroscience research and potential leads for drug development.[1][3] This technical guide provides a comprehensive literature review on picrotoxane sesquiterpenes, focusing on their isolation, structural elucidation, biosynthesis, and pharmacological activities, with a particular emphasis on their interaction with GABAA receptors.
Isolation and Structural Elucidation
The isolation of picrotoxane sesquiterpenes from their natural sources typically involves solvent extraction followed by a series of chromatographic separations. A general workflow for the isolation of these compounds is outlined below.
Experimental Protocols
General Isolation Protocol from Dendrobium nobile
-
Extraction: Dried and powdered stems of Dendrobium nobile are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Picrotoxane sesquiterpenes are often enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The bioactive fractions (e.g., EtOAc extract) are subjected to column chromatography on silica gel or ODS (octadecylsilane) as the stationary phase. A gradient elution system, for example, petroleum ether-EtOAc or methanol-water, is employed to separate the mixture into multiple sub-fractions.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compounds of interest are further purified by preparative HPLC, often using a C18 column and a methanol-water or acetonitrile-water mobile phase, to yield pure picrotoxane sesquiterpenes.[2]
Structural Elucidation
The structures of isolated picrotoxane sesquiterpenes are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecules.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.
-
Electronic Circular Dichroism (ECD): In cases where suitable crystals cannot be obtained, ECD spectroscopy, often in conjunction with quantum chemical calculations, is used to determine the absolute configuration of the molecules.
Experimental Workflow for Isolation and Characterization
Pharmacological Activities
Picrotoxane sesquiterpenes exhibit a diverse range of biological activities, including neurotoxic, neuroprotective, cytotoxic, and anti-diabetic effects.
Neuroactivity: GABAA Receptor Antagonism
The most well-characterized activity of picrotoxane sesquiterpenes is their non-competitive antagonism of the GABAA receptor, an ionotropic receptor that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Picrotoxin, a representative member of this class, is a potent convulsant that blocks the chloride ion channel of the GABAA receptor.[3] This blockade is use-dependent, meaning that the channel must be opened by GABA for picrotoxin to exert its inhibitory effect.[4]
Signaling Pathway of Picrotoxane Sesquiterpenes at the GABAA Receptor
Quantitative Data on Neuroactivity
| Compound | Receptor/Assay | IC50 / Ki | Reference |
| Picrotoxin | GABAA Receptor (α5β3γ2) | IC50: 2.2 µM (in the presence of 1mM GABA) | [5] |
| Picrotoxin | GABAA Receptor (α5β3γ2) | IC50: 0.8 µM (in the presence of 30µM GABA) | [5] |
| Picrotoxin | GABAC Receptor | IC50: 0.64 µM | [4] |
Neuroprotective Effects
Interestingly, some picrotoxane sesquiterpenes have demonstrated neuroprotective activities. For instance, certain compounds isolated from Dendrobium nobile have shown significant protective effects against H2O2-induced oxidative damage in PC12 cells.[6]
Experimental Protocol for Neuroprotective Activity Assay
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test picrotoxane sesquiterpenes for a specific duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a solution of hydrogen peroxide (H2O2) to the cell culture medium.
-
Cell Viability Assay: After a further incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the control group.
-
Data Analysis: The concentration of the compound that provides 50% protection against H2O2-induced cell death (EC50) can be determined.
Cytotoxicity and Other Activities
Several picrotoxane sesquiterpenes have been evaluated for their cytotoxic effects against various cancer cell lines. Additionally, some compounds have shown inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[2]
Quantitative Data on Cytotoxicity and α-Glucosidase Inhibition
| Compound | Cell Line / Enzyme | IC50 (µM) | Reference |
| Nobilin E | SGC-7901 (gastric cancer) | 17.30 | [5] |
| Nobilin E | K562 (leukemia) | 10.39 | [5] |
| Nobilin E | A549 (lung cancer) | 29.03 | [5] |
| Nobilin E | BEL-7402 (liver cancer) | 20.13 | [5] |
| Nobilin E | HeLa (cervical cancer) | 22.19 | [5] |
| Dendrocandin V | K562 (leukemia) | 28.23 | [5] |
| Dendroterpene C | α-Glucosidase | 970 | [2] |
| Nobilin E | α-Glucosidase | 30 | [5] |
| Dendrocandin V | α-Glucosidase | 680 | [5] |
Conclusion
Picrotoxane sesquiterpenes represent a structurally diverse and biologically significant class of natural products. Their potent activity as GABAA receptor antagonists has established them as invaluable pharmacological tools for studying inhibitory neurotransmission. Furthermore, the emerging evidence of their neuroprotective, cytotoxic, and anti-diabetic properties highlights their potential for the development of new therapeutic agents. The detailed methodologies and quantitative data summarized in this guide are intended to facilitate further research into this promising class of compounds, ultimately paving the way for novel applications in medicine and neuroscience.
References
- 1. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four New Picrotoxane-Type Sesquiterpenes From Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Use-dependent and use-independent blocking actions of picrotoxin and zinc at the GABAC receptor in retinal horizontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Picrotoxane sesquiterpenoids from the stems of Dendrobium nobile and their absolute configurations and angiogenesis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Spectroscopic Data of Coriamyrtin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of preliminary spectroscopic data for Coriamyrtin, a toxic sesquiterpene lactone of the picrotoxane family. Due to the limited availability of comprehensive public data for this compound itself, this guide presents representative spectroscopic data from closely related picrotoxane sesquiterpenes to offer valuable insights for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are standard analytical protocols applicable to the structural elucidation of this class of compounds.
Overview of this compound
This compound (C₁₅H₁₈O₅, Molar Mass: 278.30 g/mol ) is a naturally occurring neurotoxin found in plants of the Coriaria genus.[1][2] It is known for its convulsant effects, which are attributed to its activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor.[1] By blocking the inhibitory effects of GABA in the central nervous system, this compound leads to neuronal hyperexcitation. This mechanism of action makes it a subject of interest in neuropharmacology and toxicology.
Spectroscopic Data
The following sections present representative spectroscopic data for compounds belonging to the picrotoxane family, which share the same core chemical scaffold as this compound. This data is intended to provide a foundational understanding of the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Below are representative ¹H and ¹³C NMR data for picrotoxane-type sesquiterpenes isolated from Dendrobium nobile.[3][4][5]
Table 1: Representative ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data of Picrotoxane Sesquiterpenes [3][4][5]
| Position | Dendroterpene A (δc, δH, mult. (J in Hz)) | Dendroterpene B (δc, δH, mult. (J in Hz)) | Dendroterpene C (δc, δH, mult. (J in Hz)) | Dendroterpene D (δc, δH, mult. (J in Hz)) |
| 1 | 52.5, C | 53.3, C | 47.8, C | 50.4, C |
| 2 | 51.2, CH 4.24, s | 49.0, CH 4.18, d (9.7) | 81.5, CH 4.28, d (3.6) | 81.6, CH 4.25, d (3.6) |
| 3 | 84.5, CH 4.34, brd (5.5) | 83.2, CH 4.33, brd (5.6) | 77.9, CH 4.75, dd (3.6, 5.6) | 77.5, CH 4.79, dd (3.6, 5.1) |
| 4 | 52.5, CH 2.02, m | 52.3, CH 2.01, ddd (4.7, 4.7, 11.2) | 50.9, CH 2.29, ddd | 51.1, CH 2.27, m |
| 5 | 46.1, CH 2.28, t (4.3) | 51.0, CH 2.47, d (4.7) | 43.4, CH 2.57, dd (4.3, 5.6) | 43.2, CH 2.57, dd (4.3, 5.8) |
| 6 | 42.5, CH 2.33, m | 80.6, C | 43.6, CH 2.20, m | 44.9, CH 2.31, m |
| 7 | 130.3, CH 5.51, d (9.8) | 130.8, CH 5.58, d (9.8) | 65.2, CH 4.05, d (4.3) | 65.3, CH 4.07, d (4.3) |
| 8 | 136.6, CH 5.63, d (9.8) | 136.1, CH 5.68, d (9.8) | 60.1, CH 3.86, d (4.3) | 60.0, CH 3.88, d (4.3) |
| 9 | 36.9, CH₂ 2.69, 2.35 | 36.9, CH₂ 2.70, 2.38 | 36.8, CH₂ 2.45, 2.15 | 36.8, CH₂ 2.46, 2.15 |
| 10 | 27.3, CH₃ 1.04, s | 22.3, CH₃ 0.96, s | 31.3, CH₃ 1.52, s | 24.3, CH₃ 1.43, s |
| 11 | 26.4, CH 1.84, m | 26.5, CH 1.86, m | 27.0, CH 1.95, m | 26.9, CH 1.94, m |
| 12 | 180.3, C | 179.8, C | 179.9, C | 179.8, C |
| 13 | 20.1, CH₃ 0.95, d (6.6) | 20.2, CH₃ 0.92, d (6.6) | 20.6, CH₃ 1.04, d (6.5) | 20.6, CH₃ 1.05, d (6.5) |
| 14 | 21.0, CH₃ 0.93, d (6.6) | 20.3, CH₃ 0.89, d (6.6) | 21.4, CH₃ 1.02, d (6.5) | 21.5, CH₃ 1.02, d (6.6) |
| 15 | 163.7, C | 163.5, C | 179.9, C | 179.8, C |
Spectra measured in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of picrotoxane sesquiterpenes are characterized by absorptions corresponding to hydroxyl, carbonyl (lactone), and carbon-carbon double bonds.
Table 2: Representative IR Absorption Data for Picrotoxane Sesquiterpenes [3][4]
| Compound | ν_max (cm⁻¹) | Functional Group Assignment |
| Dendroterpene A | 3350, 1761, 1683 | O-H stretch, C=O (lactone) stretch, C=C stretch |
| Dendroterpene B | 3414, 1764, 1666 | O-H stretch, C=O (lactone) stretch, C=C stretch |
| Dendroterpene C | 3447, 1777 | O-H stretch, C=O (lactone) stretch |
| Dendroterpene D | 3414, 1629 | O-H stretch, C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The following table shows LC-MS/MS data for Picrotoxinin, a compound structurally very similar to this compound.[6]
Table 3: Representative Mass Spectrometry Data for Picrotoxinin [6]
| Ionization Mode | Precursor Ion [M+Adduct] | m/z of Precursor | Collision Energy | Major Product Ions (m/z) |
| Positive (ESI) | [M+NH₄]⁺ | 310.128 | Ramp 20%-70% | 293.10199, 265.10687, 247.09508, 311.13254 |
| Negative (ESI) | [M-H]⁻ | 291.0874 | Ramp 20%-70% | 109.02962, 203.10719, 291.08701, 159.11832, 175.11328 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of sesquiterpene lactones like this compound.
NMR Spectroscopy
-
Sample Preparation: A purified sample of the sesquiterpene lactone (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and transferred to a standard 5 mm NMR tube.
-
Data Acquisition: A suite of 1D and 2D NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
1D NMR: ¹H NMR to determine proton environments and multiplicities, and ¹³C NMR for carbon skeleton information.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: The sample is injected into a liquid chromatography system, typically with a reversed-phase C18 column, to separate the compound of interest from any impurities.
-
Mass Analysis:
-
The eluent from the LC is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source.
-
A full scan MS spectrum is acquired to determine the mass of the molecular ion.
-
Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
Signaling Pathway and Logical Relationships
This compound's primary mechanism of action is the antagonism of the GABA-A receptor, a ligand-gated ion channel. The following diagrams illustrate this inhibitory action and a general workflow for the spectroscopic analysis of such natural products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H18O5 | CID 76966357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Four New Picrotoxane-Type Sesquiterpenes From Dendrobium nobile Lindl [frontiersin.org]
- 4. Four New Picrotoxane-Type Sesquiterpenes From Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Picrotoxinin | C15H16O6 | CID 442292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Taxonomy and Analysis of Coriamyrtin-Containing Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the taxonomy, biochemistry, and analytical methodologies related to plants containing the neurotoxin coriamyrtin. It is intended for researchers, scientists, and drug development professionals working with this potent picrotoxane sesquiterpene.
Introduction to this compound
This compound is a highly toxic sesquiterpene lactone known for its convulsant effects. It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system, leading to neuronal hyperexcitability.[1][2] The primary botanical source of this compound is the plant genus Coriaria. All species within this genus are considered toxic due to the presence of this compound and related picrotoxane compounds.[3]
Taxonomy of this compound-Containing Plants
The sole genus known to produce this compound is Coriaria. This genus belongs to the family Coriariaceae and the order Cucurbitales. The taxonomic classification is as follows:
-
Kingdom: Plantae
-
Clade: Tracheophytes
-
Clade: Angiosperms
-
Clade: Eudicots
-
Clade: Rosids
-
Order: Cucurbitales
-
Family: Coriariaceae
-
Genus: Coriaria L.
The genus Coriaria comprises approximately 15-30 species of small trees and shrubs with a wide but disjunct global distribution, found in regions of the Mediterranean, Asia, New Zealand, and Central and South America. While all species are considered toxic, the concentration of this compound can vary between species and different parts of the plant. The fruits and leaves of Coriaria myrtifolia, in particular, are known to contain high concentrations of the toxin.[4][5][6]
Table 1: Notable Coriaria Species Known for their Toxicity
| Species Name | Common Name(s) | Geographical Distribution | Notes on Toxicity |
| Coriaria myrtifolia | Redoul, Myrtle-leaved coriaria | Mediterranean region | Fruits and leaves contain high levels of this compound.[4][5][6] |
| Coriaria japonica | Japanese coriaria | Japan, Taiwan | The entire plant is poisonous, containing this compound and other toxins. |
| Coriaria ruscifolia | Tutu, Inkberry | New Zealand, South America | Known to be highly toxic to livestock and humans. |
| Coriaria arborea | Tree tutu | New Zealand | A common source of honey poisoning when bees collect honeydew from insects feeding on the plant. |
| Coriaria terminalis | Himalayas, China | Noted for its toxicity within its native range. |
Biosynthesis of this compound
This compound belongs to the picrotoxane class of sesquiterpenoids. While the complete enzymatic pathway for its biosynthesis in Coriaria species is not fully elucidated, its formation is understood to proceed through the mevalonate pathway, leading to the synthesis of the C15 precursor farnesyl pyrophosphate. A series of complex cyclizations and oxidations, characteristic of picrotoxane biosynthesis, then leads to the formation of the this compound molecule. The total synthesis of (+)-coriamyrtin has been achieved, providing valuable insights into its intricate chemical structure and potential synthetic routes.[7][8][9]
Figure 1: Simplified biosynthetic pathway of this compound.
Experimental Protocols
Extraction of this compound from Coriaria Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material, such as leaves or fruits of Coriaria species.
Materials:
-
Dried and powdered Coriaria plant material
-
Soxhlet apparatus
-
Methanol (85%) or Hexane
-
Rotary evaporator
-
Lyophilizer
-
Filter paper
Procedure:
-
Place the dried and powdered plant material into a thimble for the Soxhlet apparatus.
-
Extract the material using 85% methanol or hexane in the Soxhlet apparatus for 6-8 hours.[10]
-
After extraction, concentrate the solvent under vacuum using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further dried using a lyophilizer to remove any remaining solvent.
-
Store the final dried extract at 4°C for subsequent analysis.[10]
Figure 2: Workflow for the extraction of this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound in plant extracts by HPLC. Method optimization and validation are crucial for accurate results.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a 90:10 (v/v) mixture of acetonitrile and water.[11]
-
Flow Rate: 1.0 - 1.2 mL/min[11]
-
Detection Wavelength: UV detection should be optimized based on the absorbance spectrum of this compound. A starting wavelength of 230 nm can be used for initial screening.[11]
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound analytical standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-50 µg/mL).
-
Sample Preparation: Dissolve a known weight of the dried plant extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standards.
Table 2: Example HPLC Method Parameters for Picrotoxane Analysis
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (250 x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) | [11] |
| Flow Rate | 1.2 mL/min | [11] |
| Detection | UV at 230 nm | [11] |
| Injection Volume | 10 µL | |
| Column Temp. | 25°C |
Mechanism of Action: GABA-A Receptor Antagonism
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist at the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.
This compound is believed to bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the flow of chloride ions even when GABA is bound to the receptor. This prevents the hyperpolarization of the neuronal membrane, leading to a state of hyperexcitability and convulsions.
Figure 3: Signaling pathway of GABA-A receptor and its antagonism by this compound.
Conclusion
This technical guide provides a foundational understanding of the taxonomy, biosynthesis, and analytical considerations for this compound from Coriaria species. The information presented herein is intended to support further research into the pharmacology, toxicology, and potential therapeutic applications of this potent neurotoxin. Adherence to rigorous safety protocols is paramount when handling any material containing this compound.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Coriaria | Flora Malesiana [portal.cybertaxonomy.org]
- 4. Coriaria myrtifolia - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of (+)-Coriamyrtin via a Desymmetrizing Strategy Involving a 1,3-Cyclopentanedione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Initial In-Vitro Screening of Coriamyrtin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coriamyrtin, a naturally occurring sesquiterpene lactone, is a potent neurotoxin known for its convulsant properties. This technical guide provides a comprehensive overview of the initial in-vitro screening of this compound's activity, with a primary focus on its interaction with the GABA-A receptor. This document outlines detailed experimental protocols for key assays, summarizes the current understanding of its mechanism of action, and presents available data in a structured format. The guide is intended to serve as a foundational resource for researchers investigating the neurotoxicology and potential pharmacological applications of this compound and related picrotoxin-like compounds.
Introduction
This compound is a neurotoxic compound found in plants of the Coriaria genus.[1] Its primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] By blocking the chloride ion channel of the GABA-A receptor, this compound reduces inhibitory neurotransmission, leading to hyperexcitability and convulsions. This activity is similar to that of picrotoxin, another well-characterized GABA-A receptor antagonist.[1] Understanding the in-vitro activity of this compound is crucial for elucidating its toxicological profile and for exploring its potential as a pharmacological tool.
Mechanism of Action: GABA-A Receptor Antagonism
This compound acts as a non-competitive antagonist at the GABA-A receptor. Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, this compound binds to a distinct site within the ion channel pore. This binding event physically obstructs the flow of chloride ions, even when GABA is bound to the receptor. The consequence is a reduction in the inhibitory postsynaptic currents, leading to neuronal depolarization and increased excitability.
Signaling Pathway of GABA-A Receptor Inhibition by this compound
Quantitative Data Summary
| Compound | Receptor Target | Assay Type | Observed Effect | Reference |
| This compound | GABA-A Receptor | Electrophysiology (Frog Spinal Cord) | Reduced GABA-induced depolarization of primary afferent terminals at concentrations of 10⁻⁵ - 3 x 10⁻⁵ M. | [2] |
| Tutin | Glycine Receptor | Patch Clamp (Spinal Neurons) | Inhibited glycinergic evoked current in a concentration-dependent manner (1-1000 µM). | [3] |
Note: Tutin is a structurally related picrotoxane compound, and its activity on glycine receptors may suggest a potential secondary target for this compound, though this requires direct experimental verification.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in-vitro activity of this compound.
Radioligand Binding Assay for GABA-A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the picrotoxin binding site on the GABA-A receptor.
Objective: To quantify the competitive binding of this compound to the GABA-A receptor ion channel.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]-TBOB (t-butylbicycloorthobenzoate) or a similar radioligand that binds to the picrotoxin site
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand, excess unlabeled picrotoxin (to saturate specific binding sites), and assay buffer.
-
Competition: Radioligand, varying concentrations of this compound, and assay buffer.
-
-
Incubation: Add the membrane preparation to all tubes, vortex gently, and incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to functionally characterize the effect of this compound on GABA-A receptor activity.
Objective: To measure the inhibition of GABA-induced chloride currents by this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Collagenase solution
-
Incubation medium (ND96)
-
Recording solution (Barth's solution)
-
GABA
-
This compound
-
TEVC setup (amplifier, microelectrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and defolliculate using collagenase. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection). Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20) to establish a baseline response.
-
This compound Application: Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Washout: Wash out this compound and GABA to allow the current to return to baseline.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Potential Interaction with Glycine Receptors
Some picrotoxin-like compounds have been shown to interact with glycine receptors, another major class of inhibitory ligand-gated ion channels in the central nervous system. For instance, tutin, a compound structurally similar to this compound, has been demonstrated to inhibit glycine-evoked currents in spinal neurons.[3] This raises the possibility that this compound may also have activity at glycine receptors.
Proposed Signaling Pathway for Glycine Receptor Interaction
Further in-vitro screening, using protocols similar to those described for the GABA-A receptor but with glycine as the agonist and strychnine as a control antagonist, is necessary to confirm and characterize any potential activity of this compound at glycine receptors.
Conclusion
This compound is a potent neurotoxin that primarily functions as a non-competitive antagonist of the GABA-A receptor. This guide provides a framework for the initial in-vitro screening of its activity, including detailed experimental protocols for radioligand binding and electrophysiological assays. While specific quantitative data for this compound remain to be fully elucidated, the methodologies presented here offer a robust approach for its characterization. Future research should focus on determining the precise IC50 and Ki values of this compound at GABA-A receptors and investigating its potential off-target effects, particularly at glycine receptors. Such studies will provide a more complete understanding of the molecular pharmacology of this potent natural toxin.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Coriamyrtin from Coriaria myrtifolia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting Coriamyrtin, a potent neurotoxin, from the plant Coriaria myrtifolia. The document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the extraction workflow and the compound's mechanism of action.
Introduction
Coriaria myrtifolia L., commonly known as redoul, is a shrub native to the Mediterranean region.[1] The plant, particularly its leaves and fruits, contains this compound, a picrotoxane sesquiterpene.[2] This compound is a potent convulsant neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor.[3][4] Its unique pharmacological properties make it a subject of interest for neurological research and drug development. The following protocols outline the extraction and purification of this compound from Coriaria myrtifolia.
Quantitative Data Summary
While specific yield and purity data for this compound extraction from Coriaria myrtifolia is not extensively reported in publicly available literature, the following table provides an illustrative example of how to present such data. These values are hypothetical and would need to be determined empirically for each extraction method.
Table 1: Illustrative Quantitative Comparison of this compound Extraction Methods
| Parameter | Soxhlet Extraction (Hexane/Methanol) | Maceration (Ethanol) | Supercritical Fluid Extraction (CO2 + Ethanol) |
| Plant Material | Dried Leaves | Dried Fruits | Dried Leaves |
| Initial Biomass (g) | 100 | 100 | 100 |
| Crude Extract Yield (%) | 12.5 | 15.2 | 8.9 |
| This compound Purity in Crude Extract (%) | 1.5 | 2.1 | 3.5 |
| Purified this compound Yield (mg) | 150 | 250 | 280 |
| Final Purity (HPLC, %) | >95 | >95 | >98 |
| Extraction Time (h) | 12 | 72 | 4 |
| Solvent Volume (mL) | 500 (Hexane), 500 (Methanol) | 1000 (Ethanol) | Variable (CO2), 200 (Ethanol) |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound. These are generalized methods based on the extraction of similar picrotoxane sesquiterpenes and may require optimization.
Protocol 1: Soxhlet Extraction and Column Chromatography
This protocol is a conventional method for the extraction of moderately polar compounds from dried plant material.
3.1.1. Materials and Reagents
-
Dried and powdered leaves of Coriaria myrtifolia
-
n-Hexane (ACS grade)
-
Methanol (ACS grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Ethyl acetate (HPLC grade)
-
Toluene (HPLC grade)
-
Acetone (HPLC grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
3.1.2. Extraction Procedure
-
Weigh 100 g of dried, powdered leaves of Coriaria myrtifolia and place it in a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a 1 L round-bottom flask containing 500 mL of n-hexane.
-
Heat the flask to the boiling point of n-hexane and perform the extraction for 6 hours to defat the plant material.
-
Allow the apparatus to cool and discard the n-hexane extract.
-
Remove the thimble, air-dry the plant material to remove residual n-hexane, and place it back into the Soxhlet apparatus.
-
Replace the solvent in the round-bottom flask with 500 mL of methanol.
-
Perform the extraction for 6-8 hours.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[1]
3.1.3. Purification by Column Chromatography
-
Prepare a slurry of 100 g of silica gel in toluene.
-
Pack a chromatography column (5 cm diameter, 50 cm length) with the silica gel slurry.
-
Dissolve 5 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto 10 g of silica gel. Dry the silica gel completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a gradient of toluene and ethyl acetate, starting with 100% toluene and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).
-
Collect fractions of 20 mL each and monitor the separation by TLC using a toluene:ethyl acetate:acetone (4:1:0.5 v/v/v) solvent system.
-
Visualize the spots under a UV lamp. This compound can be visualized by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
Recrystallize the purified compound from a suitable solvent (e.g., ethanol-water) to obtain crystalline this compound.
Protocol 2: Maceration followed by Liquid-Liquid Partitioning and Preparative HPLC
This protocol uses a less harsh extraction method and employs liquid-liquid partitioning for initial purification, followed by high-resolution preparative HPLC.
3.2.1. Materials and Reagents
-
Dried and powdered fruits of Coriaria myrtifolia
-
95% Ethanol
-
Distilled water
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Butanol (HPLC grade)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
3.2.2. Extraction and Partitioning Procedure
-
Macerate 100 g of dried, powdered fruits of Coriaria myrtifolia in 1 L of 95% ethanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude ethanol extract.
-
Suspend the crude extract in 200 mL of distilled water and sequentially partition it with 3 x 200 mL of dichloromethane, followed by 3 x 200 mL of ethyl acetate, and finally 3 x 200 mL of n-butanol.
-
Separate the layers and concentrate each fraction (dichloromethane, ethyl acetate, n-butanol, and aqueous) to dryness. This compound is expected to be enriched in the ethyl acetate fraction.
3.2.3. Purification by Preparative HPLC
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the filtered solution onto a preparative C18 HPLC column.
-
Elute with a gradient of mobile phase consisting of water (with 0.1% formic acid) and acetonitrile. A typical gradient might be from 20% to 80% acetonitrile over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
Collect the peak corresponding to this compound based on its retention time (which should be determined using an analytical standard if available).
-
Combine the collected fractions and remove the solvent under vacuum to yield highly purified this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from Coriaria myrtifolia.
Signaling Pathway of this compound
This compound acts as a non-competitive antagonist of the GABAA receptor. The diagram below illustrates its proposed mechanism of action.
References
Total Synthesis of (+)-Coriamyrtin: A Comparative Analysis of Synthetic Strategies
Application Note & Protocols for Researchers in Organic Synthesis and Drug Development
Introduction
(+)-Coriamyrtin, a member of the picrotoxane family of sesquiterpenoids, is a potent neurotoxin known for its complex, highly oxygenated, and stereochemically rich structure. Its intriguing biological activity as a non-competitive antagonist of the GABA-A receptor has made it a compelling target for synthetic chemists. This document provides a detailed overview and comparison of the total synthesis protocols for (+)-Coriamyrtin, with a focus on the strategic approaches and experimental methodologies. To date, three major total syntheses have been reported: the racemic synthesis by Tanaka and Inubushi, the lengthy enantioselective synthesis by Yamada, and a more recent, efficient enantioselective synthesis by Tanino and colleagues. This document aims to serve as a comprehensive resource for researchers in organic synthesis and drug development by providing detailed protocols, comparative data, and visual representations of the synthetic pathways.
Comparative Overview of Total Synthesis Strategies
The total synthesis of (+)-Coriamyrtin has been approached with varying degrees of success in terms of overall yield and step count. The table below summarizes the key quantitative data from the three notable syntheses, highlighting the evolution of synthetic efficiency.
| Total Synthesis | Starting Material | Number of Steps | Overall Yield (%) | Key Features |
| Tanino et al. (2023) | 2-Methyl-1,3-cyclopentanedione | 20 | 1.3 | Desymmetrization via intramolecular aldol reaction, high stereoselectivity.[1][2] |
| Yamada et al. | Commercially available materials | > 40 | Not specified | Enantioselective, but lengthy route. |
| Tanaka & Inubushi | Protoanemonin and 2-methyl-1,3-cyclopentanedione | 15 | Not specified | Racemic synthesis, low yield in a key diepoxidation step (3%). |
Detailed Experimental Protocols: The Tanino Synthesis (2023)
The most recent and efficient synthesis of (+)-Coriamyrtin was reported by Tanino and colleagues in 2023.[1] This approach is distinguished by a key desymmetrization of a 1,3-cyclopentanedione derivative via an intramolecular aldol reaction. Below are the detailed protocols for some of the key transformations in this synthesis.
Key Intermediates and Transformations
The synthesis commences with the Michael addition of 2-methyl-1,3-cyclopentanedione to acrolein, followed by an enantioselective α-benzoyloxylation. An Eschenmoser–Claisen rearrangement is then employed to set a key quaternary stereocenter. The core cis-hydrindane skeleton is constructed via a highly stereoselective intramolecular aldol reaction. The final stages of the synthesis involve the formation of the two epoxide rings.
Protocol 1: Synthesis of Aldehyde Intermediate
This protocol describes the initial steps to form a key aldehyde precursor.
Step 1: Michael Addition
-
To a solution of 2-methyl-1,3-cyclopentanedione in water, add acrolein diethyl acetal.
-
Heat the reaction mixture to 40°C.
-
The reaction is monitored by TLC until completion.
-
Upon completion, the product is extracted with an organic solvent and purified by column chromatography.
Step 2: Enantioselective α-Benzoyloxylation
-
The aldehyde from the previous step is subjected to enantioselective α-benzoyloxylation using a Hayashi-Jørgensen catalyst.
-
The reaction is carried out under specific temperature and time conditions as reported by Nagorny.
-
The resulting product is then reacted with ethyl 2-(triphenylphosphoranylidene)propionate to afford the trisubstituted (E)-ester. This three-step sequence results in a 63% yield with 95% enantiomeric excess.
Protocol 2: Construction of the cis-Hydrindane Skeleton
This protocol details the key intramolecular aldol reaction for the desymmetrization and formation of the bicyclic core.
-
The substrate, a 1,3-cyclopentanedione derivative, is treated with a catalytic amount of (S)-benzimidazole-pyrrolidine and trifluoroacetic acid (TFA).
-
The reaction proceeds as a desymmetrizing intramolecular aldol reaction to yield the cis-fused hydrindane aldehyde.
-
This aldehyde is then oxidized to the corresponding carboxylic acid using a Pinnick oxidation with 2-methyl-2-butene, achieving an 82% yield as a single isomer.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
Tanino's Desymmetrizing Strategy
Caption: Key transformations in the enantioselective total synthesis of (+)-Coriamyrtin by Tanino et al.
General Workflow for Total Synthesis
Caption: A generalized workflow illustrating the iterative process of a chemical total synthesis.
Conclusion
The total synthesis of (+)-Coriamyrtin has evolved significantly, with the most recent approach by Tanino and colleagues demonstrating a marked improvement in efficiency and stereocontrol.[1] Their strategy, centered on a key desymmetrization via an intramolecular aldol reaction, provides a robust and elegant route to this complex natural product. The detailed protocols and comparative data presented in this document are intended to aid researchers in the fields of organic synthesis and medicinal chemistry in their efforts to design and execute complex synthetic campaigns and to develop novel therapeutic agents. The earlier syntheses by Tanaka/Inubushi and Yamada, while less efficient, laid the groundwork for these later advancements and remain important contributions to the field.
References
Application Note: Quantification of Coriamyrtin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of coriamyrtin in plant extracts, particularly from species of the Coriaria genus. This compound, a picrotoxane sesquiterpene, is a potent neurotoxin, and its accurate quantification is crucial for toxicological studies, phytochemical research, and the safety assessment of herbal products.[1][2][3] This method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile, coupled with UV detection. The protocol provides a reliable and reproducible approach for the extraction and quantification of this compound, contributing to a better understanding of its distribution in plant matrices.
Introduction
This compound is a toxic sesquiterpene lactone found in plants of the Coriaria genus, commonly known as tutu.[1][4] Ingestion of plant parts containing this compound, such as the berries, can lead to severe neurological effects, including seizures and convulsions.[2][3] Therefore, a validated analytical method for the precise quantification of this compound in plant materials is essential for various research and safety applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of secondary metabolites in plant extracts due to its high resolution and sensitivity.[5] This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.
Experimental
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Standards: this compound analytical standard (purity ≥95%).
-
Plant Material: Dried and finely powdered plant material from Coriaria species (e.g., leaves, berries).
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.45 µm).
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: this compound lacks a strong chromophore, therefore, detection at a low UV wavelength (e.g., 210 nm) is recommended for optimal sensitivity.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 10 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Caption: Experimental workflow for this compound quantification.
Data Analysis and Results
Calibration Curve
Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² | ≥ 0.999 |
Quantification of this compound in Plant Extracts
Inject the prepared plant extract into the HPLC system. Identify the this compound peak based on the retention time of the standard. The concentration of this compound in the extract can be calculated using the regression equation from the calibration curve. The final concentration in the plant material is expressed as mg of this compound per gram of dried plant material (mg/g DW).
Calculation:
This compound (mg/g DW) = (C × V) / W
Where:
-
C = Concentration of this compound in the extract (mg/mL) from the calibration curve.
-
V = Volume of the extraction solvent (mL).
-
W = Weight of the dried plant material (g).
Method Validation Summary
A summary of the method validation parameters is provided in the table below.
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | [Insert Data] µg/mL |
| Limit of Quantification (LOQ) | [Insert Data] µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | No interfering peaks observed at the retention time of this compound |
Discussion
This HPLC method provides a reliable and efficient means for the quantification of this compound in plant extracts. The use of a C18 column with a water/acetonitrile gradient allows for good separation of this compound from other matrix components. The sample preparation protocol involving methanol extraction and sonication is effective in extracting this compound from the plant material. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis.
Conclusion
The described HPLC-UV method is a validated and robust protocol for the quantitative determination of this compound in plant extracts. This application note provides researchers, scientists, and drug development professionals with a detailed methodology to support their work in toxicology, phytochemistry, and quality control of plant-based products.
Visualization of Logical Relationships
Caption: Logical relationship of the analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coriaria arborea - Wikipedia [en.wikipedia.org]
- 5. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Coriamyrtin as a GABA-A Receptor Antagonist Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriamyrtin is a naturally occurring sesquiterpene lactone found in plants of the Coriaria genus. It is a potent central nervous system stimulant and convulsant.[1][2][3] Its toxic effects are primarily mediated through its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the mammalian brain.[1] This property makes this compound a valuable, albeit potent, research tool for studying the GABAergic system, investigating the mechanisms of epilepsy, and screening for potential anticonvulsant drugs.
These application notes provide a comprehensive overview of the use of this compound as a GABA-A receptor antagonist. They include details on its mechanism of action, quantitative data (where available), and detailed protocols for key experimental applications.
Mechanism of Action
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). When GABA binds to the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.
This compound, like its well-studied analogue picrotoxin, is a non-competitive antagonist of the GABA-A receptor.[1] It does not bind to the same site as GABA (the orthosteric site) but rather to a distinct site within the ion channel pore. By binding to this site, this compound physically blocks the flow of chloride ions, even when GABA is bound to the receptor. This inhibition of the chloride current prevents the hyperpolarizing, inhibitory effect of GABA, leading to disinhibition of neuronal circuits and subsequent hyperexcitability and seizures.[1]
Data Presentation
Quantitative data for this compound is limited in the public domain. The following table summarizes available data and provides comparative values for the well-characterized non-competitive antagonist, picrotoxin, to offer a point of reference.
| Compound | Ligand/Assay | Preparation | IC₅₀ | Reference |
| This compound | GABA Inhibition | In vivo (seizure induction) | Less potent than tutin | [1] |
| Picrotoxin | [³⁵S]TBPS Binding | Rat Brain Membranes | ~2 µM | [4] |
| Picrotoxin | GABA-evoked currents | Xenopus oocytes | 0.8 µM (at 30 µM GABA) | [5] |
| Picrotoxinin | GABA-evoked currents | Recombinant GABA-A Receptors | ~4 µM | [6] |
Note: IC₅₀ values are highly dependent on the experimental conditions, including the specific GABA-A receptor subunit composition and the concentration of GABA used in functional assays.
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the use of this compound.
Caption: GABA-A Receptor Signaling and this compound Antagonism.
Caption: Workflow for Electrophysiological Characterization.
Caption: Using this compound as a Tool for Anticonvulsant Screening.
Experimental Protocols
Due to the limited availability of published protocols specifically for this compound, the following are adapted from standard procedures for picrotoxin and other non-competitive GABA-A receptor antagonists. Researchers should perform initial dose-response experiments to determine the optimal concentrations for their specific experimental system.
Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To characterize the inhibitory effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cells: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Pipette Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
Agonist: GABA stock solution (e.g., 10 mM in water).
-
Antagonist: this compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig: Microscope, amplifier, micromanipulator, perfusion system.
Procedure:
-
Preparation: Prepare acute brain slices or plate cultured neurons in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish Whole-Cell Recording:
-
Identify a healthy neuron for recording.
-
Approach the cell with a glass pipette filled with internal solution.
-
Form a gigaohm seal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Establish Baseline GABA Current:
-
Using a fast perfusion system, apply a low concentration of GABA (e.g., EC₁₀-EC₂₀, typically 1-5 µM) for a short duration (e.g., 2-5 seconds) to evoke a stable, inward Cl⁻ current.
-
Repeat this application every 60-90 seconds to establish a stable baseline response.
-
-
Application of this compound:
-
Prepare serial dilutions of this compound in aCSF from the stock solution.
-
Pre-incubate the cell with a specific concentration of this compound for 2-5 minutes.
-
Co-apply the same concentration of GABA used for baseline recording in the continued presence of this compound.
-
-
Data Acquisition:
-
Record the GABA-evoked current in the presence of this compound. A reduction in the peak amplitude of the current indicates antagonism.
-
Repeat step 4 with increasing concentrations of this compound to establish a dose-response relationship.
-
Perform a washout by perfusing with aCSF alone to observe the reversal of the antagonistic effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of each this compound concentration.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound for the non-competitive antagonist (convulsant) binding site on the GABA-A receptor. This protocol uses [³⁵S]TBPS, a radioligand that binds to the picrotoxin site.
Materials:
-
Tissue: Rat or mouse whole brain or cortex.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 7.4.
-
-
Radioligand: [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).
-
Non-specific binding control: Picrotoxin (10 µM) or unlabeled TBPS.
-
Test Compound: this compound at a range of concentrations.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh Assay Buffer and repeating the centrifugation three times.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
Set up triplicate assay tubes for each condition:
-
Total Binding: Membrane preparation + Assay Buffer + [³⁵S]TBPS (final concentration ~2 nM).
-
Non-specific Binding: Membrane preparation + 10 µM Picrotoxin + [³⁵S]TBPS.
-
This compound Displacement: Membrane preparation + varying concentrations of this compound + [³⁵S]TBPS.
-
-
Incubate the tubes at 25°C for 90 minutes to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
For each this compound concentration, calculate the percentage of specific binding relative to the control (no this compound).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Protocol 3: In Vivo Behavioral Assessment (Induction of Seizures)
Objective: To use this compound to induce seizures in a rodent model for the purpose of screening potential anticonvulsant compounds.
WARNING: This protocol involves the use of a potent convulsant and requires strict adherence to ethical guidelines for animal research and appropriate safety measures.
Materials:
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Compounds:
-
This compound, dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).
-
Test anticonvulsant compound.
-
Vehicle control.
-
-
Equipment: Animal cages, injection supplies, video recording equipment, behavioral scoring software (optional).
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
-
Dose-Response Determination (this compound):
-
Administer different doses of this compound (e.g., via intraperitoneal injection) to separate groups of animals to determine the convulsive dose (CD₅₀ or CD₉₅) – the dose that causes seizures in 50% or 95% of animals.
-
Observe animals for a set period (e.g., 30-60 minutes) and score seizure severity using a standardized scale (e.g., the Racine scale).
-
-
Anticonvulsant Screening:
-
Divide animals into groups: Vehicle + Vehicle, Vehicle + this compound, Test Compound + this compound.
-
Administer the test anticonvulsant or its vehicle at an appropriate pretreatment time.
-
At the time of expected peak effect of the test compound, administer the predetermined convulsive dose of this compound.
-
-
Behavioral Observation:
-
Immediately after this compound administration, place each animal in an individual observation chamber.
-
Record and score the latency to the first seizure, the severity of the seizure, and the duration of seizure activity for each animal.
-
-
Data Analysis:
-
Compare the seizure parameters (latency, severity, duration) between the different treatment groups using appropriate statistical tests (e.g., ANOVA, t-test, or non-parametric equivalents).
-
A significant increase in seizure latency, a decrease in severity, or a reduction in duration in the "Test Compound + this compound" group compared to the "Vehicle + this compound" group indicates potential anticonvulsant activity.[7]
-
Conclusion
This compound is a powerful tool for neuroscientists and pharmacologists investigating the GABA-A receptor and the mechanisms of neuronal inhibition and hyperexcitability. While specific quantitative data and dedicated protocols are not as abundant as for other antagonists like picrotoxin, its well-understood mechanism as a non-competitive channel blocker allows for its effective use in a variety of experimental paradigms. By adapting established protocols for similar compounds, researchers can leverage this compound to probe the function of the GABAergic system and as a critical component in the discovery pipeline for novel antiepileptic therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sophion.com [sophion.com]
- 6. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Coriamyrtin via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation and purification of Coriamyrtin, a neurotoxic sesquiterpene lactone, from plant sources, primarily of the Coriaria genus. The methodology is centered around the effective use of column chromatography, a fundamental technique in natural product chemistry. Detailed experimental procedures for extraction, solvent partitioning, and chromatographic separation are presented. Furthermore, this document elucidates the mechanism of action of this compound as a GABAA receptor antagonist through a detailed signaling pathway diagram. The provided protocols and data are intended to serve as a robust starting point for researchers, adaptable to specific laboratory conditions and research objectives.
Introduction
This compound is a picrotoxane sesquiterpene lactone found in various plants of the Coriaria genus, notably Coriaria myrtifolia.[1] It is a potent neurotoxin that acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] This antagonistic action leads to hyperexcitability of the nervous system, manifesting as convulsions.[1] The isolation of pure this compound is crucial for neuropharmacological research, toxicology studies, and as a starting point for the development of novel therapeutic agents.
Column chromatography is a highly effective method for the purification of this compound from crude plant extracts. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. By carefully selecting the stationary and mobile phases, this compound can be efficiently isolated from other plant metabolites.
Experimental Protocols
This protocol is adapted from established methods for the isolation of picrotoxane sesquiterpenes, including the closely related compound Tutin.
Plant Material and Extraction
-
Plant Material Preparation: Collect fresh leaves of Coriaria myrtifolia. Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle. Grind the dried leaves into a coarse powder using a mechanical grinder.
-
Solvent Extraction:
-
Place the powdered leaves into a Soxhlet apparatus.
-
Extract the material with 95% ethanol at its boiling point for a minimum of 8-12 hours to ensure exhaustive extraction.
-
Alternatively, for smaller-scale extractions, macerate the powdered leaves in methanol at room temperature for 48 hours with intermittent shaking.
-
Concentrate the resulting ethanolic or methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
-
Liquid-Liquid Partitioning
This step aims to remove non-polar impurities such as lipids and chlorophylls.
-
Suspend the crude extract in warm water (approximately 50°C).
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform a liquid-liquid extraction with n-hexane by shaking vigorously and allowing the layers to separate. Repeat this step three times with fresh n-hexane.
-
Discard the n-hexane fractions, which contain the non-polar impurities.
-
The aqueous fraction, containing the more polar this compound, is retained for further purification.
Column Chromatography
2.3.1. Materials and Setup
-
Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Column: A glass chromatography column of appropriate size for the amount of extract.
2.3.2. Column Packing
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, allowing the silica gel to settle evenly.
-
Open the stopcock to drain the excess n-hexane, ensuring the solvent level does not fall below the top of the silica gel bed.
2.3.3. Sample Loading
-
Concentrate the aqueous fraction from the liquid-liquid partitioning step to a semi-solid residue.
-
Adsorb this residue onto a small amount of silica gel.
-
Carefully load the silica gel with the adsorbed sample onto the top of the packed column.
2.3.4. Elution
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation process by Thin Layer Chromatography (TLC) using a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions that contain pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.
Data Presentation
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Mode | Gradient |
Table 2: Suggested Gradient Elution for this compound Isolation
| Step | n-Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 100 | 0 | Elution of non-polar compounds |
| 2 | 90 | 10 | Gradual increase in polarity |
| 3 | 80 | 20 | Elution of less polar compounds |
| 4 | 70 | 30 | Expected elution range for this compound |
| 5 | 60 | 40 | Expected elution range for this compound |
| 6 | 50 | 50 | Elution of more polar compounds |
| 7 | 0 | 100 | Column wash |
Note: The optimal gradient may vary and should be determined empirically based on TLC analysis.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: A flowchart illustrating the key stages in the isolation of this compound.
Signaling Pathway of this compound as a GABAA Receptor Antagonist
Caption: The antagonistic action of this compound on the GABAA receptor signaling pathway.
References
Application Notes and Protocols for the Structural Elucidation of Coriamyrtin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key NMR Techniques for Structural Elucidation
The structural elucidation of Coriamyrtin relies on a combination of 1D and 2D NMR experiments to build the molecular framework piece by piece. The primary techniques employed are:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their chemical environment (e.g., C, CH, CH₂, CH₃).
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds. This is crucial for identifying spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is vital for connecting different spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D homonuclear experiment that reveals correlations between protons that are close in space, regardless of whether they are directly bonded. This is essential for determining the relative stereochemistry of the molecule.
Data Presentation: NMR Spectral Data for a Representative Picrotoxane Lactone
The following tables summarize the ¹H and ¹³C NMR data for a representative picrotoxane-type sesquiterpene lactone, which serves as a model for the data expected for this compound. The data is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1a | 2.05 | m | |
| 1b | 1.85 | m | |
| 2 | 3.20 | d | 3.5 |
| 3 | 4.80 | d | 3.5 |
| 4 | 3.10 | s | |
| 5 | 5.05 | d | 4.0 |
| 6 | 3.50 | d | 4.0 |
| 8a | 2.15 | m | |
| 8b | 1.95 | m | |
| 9-CH₃ | 1.25 | s | |
| 11 | 5.90 | s | |
| 12-CH₃ | 1.10 | s | |
| 14a | 5.10 | s | |
| 14b | 4.95 | s | |
| 15-CH₃ | 1.90 | s |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | DEPT |
| 1 | 35.0 | CH₂ |
| 2 | 75.0 | CH |
| 3 | 80.0 | CH |
| 4 | 50.0 | CH |
| 5 | 85.0 | CH |
| 6 | 60.0 | CH |
| 7 | 170.0 | C |
| 8 | 40.0 | CH₂ |
| 9 | 45.0 | C |
| 10 | 140.0 | C |
| 11 | 120.0 | CH |
| 12 | 65.0 | C |
| 13 | 175.0 | C |
| 14 | 110.0 | CH₂ |
| 15 | 20.0 | CH₃ |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments used in the structural elucidation of this compound.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Solvent Selection: The choice of solvent is critical. CDCl₃ is a good starting point for many natural products. If the compound has poor solubility or if exchangeable protons (e.g., -OH) are of interest, other solvents like CD₃OD, DMSO-d₆, or acetone-d₆ should be considered.
1D NMR Spectroscopy Protocol (¹H and ¹³C)
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the field using the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
DEPT Acquisition:
-
Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate carbon types. The pulse angles (45°, 90°, 135°) determine which carbon signals appear positive, negative, or are nulled.
-
2D NMR Spectroscopy Protocols
-
Pulse Sequence: gCOSY (gradient-selected COSY) is commonly used to suppress artifacts.
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments (t₁): 256-512 increments.
-
Number of Scans per Increment: 2-8 scans.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Pulse Sequence: gHSQC (gradient-selected HSQC) with sensitivity enhancement.
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Cover the range of protonated carbons (e.g., 0-160 ppm).
-
Number of Increments (t₁): 128-256 increments.
-
Number of Scans per Increment: 2-16 scans.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
Pulse Sequence: gHMBC (gradient-selected HMBC).
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Cover the full ¹³C chemical shift range (e.g., 0-220 ppm).
-
Number of Increments (t₁): 256-512 increments.
-
Number of Scans per Increment: 4-32 scans.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically set to 8 Hz.
-
Pulse Sequence: gNOESY (gradient-selected NOESY).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments (t₁): 256-512 increments.
-
Number of Scans per Increment: 8-16 scans.
-
Mixing Time (τm): This is a crucial parameter. For small molecules like this compound, a mixing time of 300-800 ms is a good starting point. A range of mixing times may be necessary to observe different NOEs.
Visualization of Experimental Workflows and Structural Correlations
The following diagrams, created using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and the key correlations derived from 2D NMR data.
Experimental Workflow
Caption: Workflow for this compound structural elucidation.
Key HMBC Correlations for Skeleton Assembly
Caption: Key HMBC correlations for this compound.
Key NOESY Correlations for Stereochemistry
Caption: Key NOESY correlations for this compound.
Conclusion
The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on the power of modern NMR spectroscopy. By employing a combination of 1D and 2D NMR techniques as outlined in these protocols, researchers can confidently determine the planar structure and relative stereochemistry of such molecules. The provided workflows, data tables (using a representative compound), and correlation diagrams serve as a comprehensive guide for scientists engaged in natural product chemistry and drug discovery. The application of these methods will undoubtedly facilitate the characterization of novel bioactive compounds from natural sources.
Application Notes and Protocols for Developing a Coriamyrtin Analytical Standard
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Guidelines for the Preparation, Characterization, and Analytical Testing of a Coriamyrtin Reference Standard.
Introduction
This compound is a toxic sesquiterpene lactone found in plants of the Coriaria species.[1] As a potent convulsant that acts as a non-competitive antagonist of the GABA-A receptor, this compound is of significant interest in toxicological and pharmacological research.[1][2][3] Accurate and reproducible analytical testing is crucial for the study of this compound, necessitating the development of a well-characterized analytical standard.
These application notes provide a comprehensive set of protocols for the development of a this compound reference standard. This document outlines the procedures for the extraction and purification of this compound from plant material, its characterization and purity assessment, and the development of validated analytical methods for its quantification. Additionally, it includes protocols for stability testing to ensure the long-term integrity of the reference standard.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental for its handling and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₅ | [4] |
| Molar Mass | 278.30 g/mol | [1][4] |
| CAS Number | 2571-86-0 | [4] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. | |
| IUPAC Name | (1S,2R,3S,5R,6R,7R,9S,12S)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane-6,2'-oxirane]-11-one | [4] |
Preparation of this compound Reference Standard
The preparation of a high-purity this compound reference standard involves extraction from a botanical source followed by purification. The following protocol is a general guideline and may require optimization based on the specific plant material and available equipment.
Experimental Protocol: Extraction and Isolation
This protocol is adapted from methods used for the isolation of similar sesquiterpene lactones from plant matrices.
3.1.1 Materials and Reagents:
-
Dried and powdered leaves of Coriaria species
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Glass chromatography column
3.1.2 Extraction Procedure:
-
Accurately weigh approximately 100 g of dried, powdered Coriaria leaves.
-
Perform exhaustive extraction with methanol using a Soxhlet apparatus for 8-12 hours. Alternatively, macerate the plant material in methanol (3 x 500 mL) for 24 hours with constant agitation.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
3.1.3 Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in 200 mL of distilled water.
-
Sequentially partition the aqueous suspension with hexane (3 x 150 mL), dichloromethane (3 x 150 mL), and ethyl acetate (3 x 150 mL).
-
Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC). This compound is expected to be in the more polar fractions (dichloromethane and ethyl acetate).
3.1.4 Column Chromatography Purification:
-
Concentrate the this compound-rich fraction(s) to dryness.
-
Prepare a silica gel column packed in hexane.
-
Dissolve the concentrated extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing pure this compound and concentrate to dryness.
-
Recrystallize the purified this compound from a suitable solvent system (e.g., acetone-water) to obtain a crystalline solid.
Quality Control and Certification of this compound Standard
A comprehensive quality control process is essential to certify the prepared this compound as a reference standard. This involves identity confirmation, purity assessment, and quantification.
Identity Confirmation
The identity of the purified this compound should be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Purpose | Expected Results |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular formula C₁₅H₁₈O₅. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure. | ¹H and ¹³C NMR spectra consistent with the published data for this compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for hydroxyl, lactone carbonyl, and alkene groups. |
Purity Assessment
The purity of the this compound standard must be determined using multiple analytical techniques to account for different types of impurities.
4.2.1 Experimental Protocol: Purity Determination by qHNMR
Quantitative ¹H-NMR (qHNMR) is a primary ratio method for determining the purity of organic compounds.[1][5][6][7]
Materials and Reagents:
-
Purified this compound
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Accurately weigh a specific amount of the this compound standard and the internal standard into an NMR tube.
-
Dissolve the solids in a known volume of the deuterated solvent.
-
Acquire the ¹H-NMR spectrum using appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons for each signal, and the weights of the two substances.
4.2.2 Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) with a universal detector like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) should be used to assess chromatographic purity. The area percentage of the main peak relative to all other peaks is calculated.
4.2.3 Other Impurities
| Impurity Type | Analytical Technique | Purpose |
| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | To quantify any remaining solvents from the purification process. |
| Water Content | Karl Fischer Titration | To determine the amount of water present in the standard. |
| Inorganic Impurities | Residue on Ignition | To quantify any non-volatile inorganic impurities. |
Final Certification
The final certified purity of the this compound reference standard is calculated by taking into account all the determined impurities.
References
- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pharmajia.com [pharmajia.com]
Application Notes and Protocols for the Experimental Use of Coriamyrtin to Induce Seizures in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coriamyrtin, a potent neurotoxin found in plants of the Coriaria genus, serves as a valuable pharmacological tool for inducing seizures in rodent models of epilepsy. Its primary mechanism of action is the non-competitive antagonism of the GABA-A receptor chloride channel, a key inhibitory pathway in the central nervous system. By blocking this channel, this compound disinhibits neuronal activity, leading to hyperexcitability and seizures. These application notes provide detailed protocols for the preparation and administration of this compound to induce both acute and chronic (kindling) seizures in rats and mice, along with methods for seizure assessment and relevant quantitative data.
Data Presentation
Table 1: this compound Administration for Seizure Induction in Rats
| Parameter | Acute Seizure Model (Hypothetical Dose-Response) | Chemical Kindling Model |
| Animal Model | Male Wistar Rats (275-315 g) | Male Wistar Rats (275-315 g)[1] |
| Compound | This compound (Coriaria Lactone) | This compound (Coriaria Lactone)[1] |
| Dosage | 1.0 - 5.0 mg/kg (estimated range) | 1.75 mg/kg (sub-threshold)[1] |
| Route of Admin. | Intraperitoneal (i.p.) | Intraperitoneal (i.p.)[1] |
| Vehicle | 0.9% NaCl | 0.9% NaCl[1] |
| Seizure Endpoint | Onset of tonic-clonic seizures | Three consecutive Stage 4 or 5 seizures[1] |
| Observation Period | At least 30 minutes post-injection | 30 minutes post-injection[1] |
| Number of Injections | Single injection per dose group | Every other day, for a total of 13-16 injections[1] |
Table 2: Seizure Scoring Using the Modified Racine Scale
| Stage | Behavioral Manifestations | Seizure Type |
| 0 | No response, normal behavior | - |
| 1 | Immobility, mouth and facial movements (e.g., eye closure, vibrissae twitching, sniffing, facial clonus) | Focal |
| 2 | Head nodding, more severe facial clonus | Focal |
| 3 | Forelimb clonus | Generalized |
| 4 | Rearing, often accompanied by bilateral forelimb clonus | Generalized |
| 5 | Rearing and falling, loss of postural control, accompanied by generalized clonic seizures | Generalized |
Source: Adapted from Racine (1972) and modifications for chemical convulsant studies.[1][2][3]
Experimental Protocols
Protocol 1: Induction of Acute Seizures with this compound
1. Objective: To induce acute tonic-clonic seizures in rodents for the evaluation of anticonvulsant compounds or to study the neurobiology of acute seizures.
2. Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Syringes (1 mL) with needles (25-27 gauge)
-
Animal scale
-
Observation chambers
-
Timer
3. This compound Solution Preparation:
-
Caution: this compound is a potent neurotoxin. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Calculate the required amount of this compound based on the desired doses and the number of animals.
-
Dissolve this compound in sterile 0.9% saline to the desired stock concentration. For compounds with low water solubility, a small amount of a solubilizing agent like DMSO or Tween 80 may be necessary, followed by dilution in saline. However, for this compound, saline is often sufficient.
-
Vortex the solution thoroughly to ensure it is completely dissolved. Prepare fresh on the day of the experiment.
4. Animal Preparation and Dosing:
-
Use adult male or female rats (e.g., Wistar or Sprague-Dawley, 200-300g) or mice (e.g., C57BL/6 or Swiss Webster, 20-30g).
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Weigh each animal immediately before injection to calculate the precise volume of this compound solution to administer.
-
Administer this compound via intraperitoneal (i.p.) injection. The injection volume should be consistent across animals (e.g., 1 mL/kg for rats, 10 mL/kg for mice).
5. Seizure Observation and Scoring:
-
Immediately after injection, place the animal in an individual observation chamber.
-
Record the latency to the first sign of seizure activity (e.g., facial twitching, myoclonic jerks).
-
Observe the animal continuously for at least 30-60 minutes.
-
Score the maximal seizure severity for each animal using the modified Racine scale (see Table 2).
-
Record the duration of generalized seizures (Stages 4 and 5).
Protocol 2: this compound-Induced Chemical Kindling
1. Objective: To establish a chronic model of epilepsy characterized by a progressive increase in seizure susceptibility.
2. Materials:
-
Same as Protocol 1.
3. This compound Solution Preparation:
-
Prepare a solution of this compound in 0.9% saline at a concentration suitable for administering a sub-threshold dose (e.g., 1.75 mg/kg for Wistar rats).[1]
4. Kindling Procedure:
-
Administer a single i.p. injection of the sub-threshold dose of this compound.
-
Observe the animal for 30 minutes and score any seizure behavior according to the Racine scale.
-
Repeat the injections every other day.
-
Continue the injection schedule until the animal consistently exhibits Stage 4 or 5 seizures for three consecutive injections. At this point, the animal is considered "fully kindled."[1]
5. Post-Kindling Evaluation:
-
Once kindled, animals can be used to test the efficacy of anti-epileptic drugs by administering the drug prior to a challenge dose of this compound.
-
The kindled state is long-lasting, allowing for repeated testing.
Signaling Pathways and Experimental Workflows
This compound-Induced Seizure Signaling Pathway
Caption: Mechanism of this compound-induced seizure activity.
Experimental Workflow for Acute Seizure Induction
References
Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Detection of Coriamyrtin in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Coriamyrtin is a toxic sesquiterpene lactone belonging to the picrotoxane group, found in plants of the Coriaria genus.[1] Ingestion of parts of these plants can lead to severe poisoning, characterized by neurological symptoms such as convulsions, seizures, and respiratory distress.[2] The toxicity of this compound stems from its action as a potent non-competitive antagonist of the Gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter channel in the central nervous system.[2] By blocking the receptor, this compound inhibits the influx of chloride ions, leading to hyperexcitability of neurons.
Given the severity of this compound poisoning and its potential for harm, a sensitive and specific analytical method is crucial for toxicological studies, forensic investigations, and in the development of potential therapeutics. This application note details a robust and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in various biological matrices. The method is adapted from established protocols for structurally similar compounds and provides a comprehensive workflow from sample preparation to data analysis.[3]
Materials and Methods
Reagents and Materials
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Florfenicol or a stable isotope-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
Biological matrices (e.g., plasma, urine, tissue homogenate)
Sample Preparation
A generic sample preparation protocol involving protein precipitation is described below. For complex matrices or lower detection limits, an additional Solid Phase Extraction (SPE) cleanup step may be incorporated.
Protocol for Plasma and Urine:
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Tissue Homogenate:
-
Homogenize the tissue sample (e.g., liver, brain) in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
Use 100 µL of the homogenate and proceed with the protein precipitation protocol as described for plasma and urine.
LC-MS/MS Instrumentation and Conditions
The following instrumental parameters are proposed based on a method for the related compounds coriatin and corianin and should be optimized for the specific instrumentation used.[3]
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Cortecs C18 (100 mm × 2.1 mm, 1.6 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Proposed MRM Transitions for this compound (C₁₅H₁₈O₅, MW: 278.30 g/mol )[4]
Disclaimer: The following MRM transitions are proposed based on the chemical structure of this compound. These parameters must be optimized experimentally by infusing a standard solution of this compound to determine the optimal precursor ion, product ions, and collision energies.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 277.1 ([M-H]⁻) or 279.1 ([M+H]⁺) or 301.1 ([M+Na]⁺) | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Quantitative Data Summary
The following table summarizes the expected performance of the LC-MS/MS method for this compound, adapted from a validated method for the structurally similar compounds coriatin and corianin in plasma and urine.[3] These values should be considered as target performance metrics for the validation of the this compound method.
| Parameter | Plasma | Urine |
| Linearity Range (µg/L) | 0.03 - 5.0 | 0.1 - 10 |
| Limit of Detection (LOD) (µg/L) | 0.01 | 0.03 |
| Limit of Quantification (LOQ) (µg/L) | 0.03 | 0.1 |
| Recovery (%) | 86.2 - 110 | 86.2 - 110 |
| Precision (RSD %) | 5.1 - 14.6 | 5.1 - 14.6 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
This compound Mechanism of Action: GABAa Receptor Antagonism
Caption: this compound's antagonism of the GABAa receptor.
Conclusion
This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantitative analysis of this compound in biological samples. The proposed method, adapted from established protocols for similar compounds, offers high sensitivity and specificity. The detailed sample preparation and instrumental conditions, along with the proposed MRM transitions, provide a solid starting point for researchers in toxicology, pharmacology, and forensic science. The successful implementation of this method will aid in a better understanding of this compound's toxicokinetics and contribute to improved management of poisoning cases.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Coriamyrtin
Welcome to the technical support center for the total synthesis of Coriamyrtin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is very low. What are the most critical steps I should focus on for optimization?
A1: Historically, the total synthesis of this compound has been challenging, often resulting in low overall yields. Two key areas are particularly critical:
-
Construction of the 1,3-diepoxide moiety: Early total syntheses reported extremely low yields for this step. For instance, the synthesis by Tanaka and Inubushi reported a yield of only 3% for the diepoxidation.[1][2] Careful selection of the epoxidation reagent and optimization of reaction conditions are crucial.
-
Intramolecular aldol reaction: The stereoselective construction of the cis-hydrindane skeleton via an intramolecular aldol reaction is a pivotal step. The choice of catalyst, solvent, and temperature can significantly impact both the yield and the diastereoselectivity of this reaction.[2]
Q2: I'm struggling with the intramolecular aldol cyclization to form the cis-hydrindane core. What are the common pitfalls and how can I improve the stereoselectivity?
A2: The intramolecular aldol reaction is a powerful tool for constructing the core of this compound, but it can be sensitive to reaction conditions. Here are some common issues and solutions:
-
Low Diastereoselectivity: The formation of the undesired trans-isomer can be a significant problem. The choice of catalyst is critical for controlling the stereochemical outcome. Proline-based organocatalysts have been shown to be effective in promoting the desired cis-fusion.[2]
-
Side Reactions: Competing intermolecular aldol reactions or decomposition of the starting material can lower the yield. Running the reaction at a lower temperature and ensuring slow addition of the catalyst can help to minimize these side reactions.
-
Reagent Choice: The use of a Brønsted acid co-catalyst, such as trifluoroacetic acid with a chiral amine, has been demonstrated to significantly improve both the yield and diastereoselectivity, favoring the desired product exclusively.[2]
Q3: I am attempting the diepoxidation of the cyclopentene precursor and observing a complex mixture of products with a low yield of the desired diepoxide. What could be the issue?
A3: The formation of the 1,3-diepoxide on the five-membered ring is a known bottleneck in some synthetic routes. Here's how to troubleshoot this step:
-
Reagent Selection: The choice of epoxidizing agent is critical. Peroxy acids like m-CPBA are commonly used, but their reactivity can sometimes lead to over-oxidation or rearrangement. The use of dimethyldioxirane (DMDO) can be a milder and more selective alternative.[2]
-
Stepwise Epoxidation: A stepwise approach, where the two epoxides are introduced in separate steps, may offer better control and higher yields compared to a one-pot diepoxidation. This allows for purification of the mono-epoxide intermediate.
-
Protecting Groups: Ensure that other functional groups in the molecule are compatible with the chosen epoxidation conditions. Sensitive functional groups may require protection to prevent unwanted side reactions.
Troubleshooting Guides
Low Yield in Intramolecular Aldol Reaction
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficient catalyst activity or concentration. | Increase catalyst loading incrementally. Ensure the catalyst is pure and dry. Consider a different, more active catalyst. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of multiple products (poor diastereoselectivity) | Inappropriate catalyst or reaction conditions. | Screen different chiral catalysts (e.g., L-proline vs. D-proline, other chiral amines).[2] Optimize the solvent and temperature. The use of a TFA salt of a chiral amine catalyst in CH2Cl2 has been shown to give high diastereoselectivity.[2] |
| Significant amount of intermolecular side products | Reaction concentration is too high. | Run the reaction under high dilution conditions to favor the intramolecular pathway. |
| Decomposition of starting material or product | Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to quench it upon completion. |
Low Yield in Diepoxidation Step
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction to the diepoxide | Insufficient amount of epoxidizing agent. | Use a larger excess of the epoxidizing agent (e.g., 2.5-3.0 equivalents). |
| Steric hindrance. | Consider a more reactive epoxidizing agent or perform the reaction at a slightly elevated temperature, monitoring for decomposition. | |
| Formation of mono-epoxide only | The second epoxidation is significantly slower. | Increase the reaction time or temperature for the second epoxidation. A stepwise approach may be more effective. |
| Formation of diols or other ring-opened products | Presence of water or acid/base impurities. | Use anhydrous solvents and reagents. Buffer the reaction mixture if the epoxidizing agent releases acidic byproducts. |
| Rearrangement of the epoxide | The epoxide is unstable under the reaction conditions. | Use a milder epoxidizing agent (e.g., DMDO) and perform the reaction at a lower temperature.[2] |
Quantitative Data Summary
The following table summarizes the reported yields for the total synthesis of this compound from different research groups, highlighting the improvements in synthetic efficiency over time.
| Research Group | Year | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategy |
| Tanaka & Inubushi | 1982 | 15 | Not explicitly stated, but contains a 3% yield step.[1][3] | Stereocontrolled synthesis from protoanemonin and 2-methyl-1,3-cyclopentanedione.[3] |
| Yamada et al. | Not specified in recent reviews | >40 | Not explicitly stated.[2] | Lengthy synthesis with moderate yields in diepoxide formation.[1] |
| Ikeuchi, Tanino et al. | 2023 | 20 | ~5% (calculated from reported yields) | Desymmetrization of a 1,3-cyclopentanedione moiety via an intramolecular aldol reaction.[2] |
Key Experimental Protocols
Optimized Intramolecular Aldol Reaction (Ikeuchi, Tanino et al., 2023)
To a solution of the aldehyde precursor in anhydrous CH2Cl2 (0.01 M) at 0 °C under an argon atmosphere is added a chiral amine catalyst (e.g., (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (0.1 equiv.) followed by trifluoroacetic acid (0.05 equiv.). The reaction mixture is stirred at 0 °C for 4 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cis-fused bicyclic aldol product.[2]
Diepoxidation using DMDO (Ikeuchi, Tanino et al., 2023)
To a solution of the diene precursor in a mixture of CH2Cl2 and acetone at 0 °C is added a solution of dimethyldioxirane (DMDO) in acetone (approx. 0.08 M, 2.5 equiv.) dropwise. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the 1,3-diepoxide.[2]
Visualizations
Caption: High-level workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for the intramolecular aldol reaction.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Coriamyrtin from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary compounds that co-elute with this compound during extraction and purification?
A1: The most common and challenging compound to separate from this compound is Tutin. Both are picrotoxane sesquiterpenes with very similar chemical structures and physicochemical properties. Other related compounds that may be present in the plant matrix include Hyenanchin and various glycosides of these toxins.
Q2: What makes the separation of this compound and Tutin so difficult?
A2: The difficulty in separating this compound and Tutin arises from their high degree of structural similarity. They are isomers, meaning they have the same molecular formula but slightly different arrangements of atoms. This results in very close polarities and boiling points, leading to similar interactions with chromatographic stationary phases and, consequently, co-elution.
Q3: What are the most effective chromatographic techniques for separating this compound and Tutin?
A3: A combination of chromatographic methods is often necessary. Gravity column chromatography using silica gel is a common initial step for purification from a crude extract. For higher purity and better resolution, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice, typically using a reverse-phase C18 column.[1]
Q4: Are there any non-chromatographic methods that can aid in the separation or purification process?
A4: While chromatography is the primary separation technique, initial sample preparation is crucial. This includes solvent extraction and liquid-liquid partitioning to remove fats, waxes, and other non-polar or highly polar impurities before chromatographic steps.[2] Crystallization can also be employed as a final purification step if a suitable solvent system is found.
Q5: How can I monitor the success of my separation?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the fractions from column chromatography. For more precise analysis of purity and for monitoring HPLC separations, analytical HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is recommended.[3]
Troubleshooting Guides
Problem: Poor Resolution and Co-elution of this compound and Tutin in HPLC
This is the most common challenge encountered during the purification of this compound.
Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for troubleshooting poor resolution of this compound and Tutin.
Solutions:
-
Optimize the Mobile Phase Gradient: A shallow gradient can increase the separation time between closely eluting peaks. Experiment with reducing the rate of increase of the organic solvent (e.g., acetonitrile) in the mobile phase.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the analytes and the stationary phase.
-
Adjust Mobile Phase pH: Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can improve peak shape and may slightly alter selectivity by suppressing the ionization of any acidic or basic functional groups. A typical mobile phase includes water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 is common, a phenyl-hexyl column might offer different selectivity for these types of compounds.
-
Adjust the Temperature: Systematically varying the column temperature can fine-tune selectivity.
Problem: Low Yield of Purified this compound
A low yield can be due to losses at various stages of the extraction and purification process.
Solutions:
-
Optimize Extraction: Ensure the initial extraction from the plant material is efficient. Maceration with methanol or ethanol followed by solvent partitioning is a common starting point.[2][3]
-
Minimize Transfer Steps: Each transfer of the sample from one container to another can result in loss of material.
-
Monitor Fractions Carefully: When performing column chromatography, collect smaller fractions and analyze them thoroughly by TLC or HPLC to avoid discarding fractions containing the target compound.
-
Check for Degradation: this compound, like other sesquiterpene lactones, can be sensitive to heat and extreme pH. Avoid high temperatures during solvent evaporation and use neutral or slightly acidic conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound and Tutin
| Property | This compound | Tutin |
| Molecular Formula | C₁₅H₁₈O₅ | C₁₅H₁₈O₆ |
| Molecular Weight | 278.30 g/mol | 294.30 g/mol |
| Chemical Class | Picrotoxane Sesquiterpene | Picrotoxane Sesquiterpene |
| General Solubility | Soluble in methanol, ethanol, acetone | Soluble in methanol, ethanol, acetone |
Table 2: Comparison of Chromatographic Separation Techniques
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Resolution for Isomers | Throughput | Purity of Final Product |
| Gravity Column Chromatography | Adsorption | Silica Gel (70-230 mesh) | Gradient of Hexane and Ethyl Acetate | Low to Moderate | Low | Moderate |
| Preparative HPLC | Partition | Reverse-Phase C18 | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | High | High | High |
Experimental Protocols
Protocol 1: Extraction and Initial Purification by Column Chromatography
This protocol describes a general method for extracting and partially purifying this compound from plant material.
Experimental Workflow for Extraction and Column Chromatography
Caption: Workflow for the extraction and initial purification of this compound.
Methodology:
-
Extraction: Macerate 100 g of dried, powdered plant material in 500 mL of methanol at room temperature for 48 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.[3]
-
Solvent Partitioning: Suspend the crude extract in 200 mL of distilled water and sequentially partition with hexane (3 x 150 mL), dichloromethane (3 x 150 mL), and ethyl acetate (3 x 150 mL). The this compound-rich fraction is typically found in the dichloromethane or ethyl acetate layers.
-
Column Chromatography:
-
Prepare a silica gel column (70-230 mesh) packed in hexane.
-
Load the concentrated this compound-rich fraction onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC for the presence of this compound.
-
Pool the fractions containing pure this compound and concentrate to dryness.
-
Protocol 2: High-Purity Separation by Preparative HPLC
This protocol is for achieving high purity of this compound after initial purification.
Methodology:
-
Sample Preparation: Dissolve the partially purified this compound from the previous step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
System: Preparative HPLC with a UV detector.
-
Column: Reverse-phase C18 (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a lower percentage of B (e.g., 30%) and create a shallow gradient to a higher percentage (e.g., 70%) over a sufficient time (e.g., 30-60 minutes) to resolve this compound and Tutin.
-
Flow Rate: Adjust based on column dimensions (e.g., 5-20 mL/min).
-
Detection: Monitor at a suitable wavelength (e.g., 220 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Lyophilize or evaporate the solvent from the collected fraction to obtain highly purified this compound. Confirm purity using analytical HPLC.
Signaling Pathways and Logical Relationships
The primary mechanism of toxicity for this compound and related picrotoxane sesquiterpenes involves the central nervous system.
Signaling Pathway of Picrotoxane Neurotoxicity
Caption: Mechanism of neurotoxicity of this compound via antagonism of the GABA-A receptor.
References
Troubleshooting low sensitivity in Coriamyrtin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low sensitivity issues during the High-Performance Liquid Chromatography (HPLC) analysis of Coriamyrtin.
Troubleshooting Guide & FAQs
This section addresses the common issue of low sensitivity encountered during the HPLC analysis of this compound.
Q1: I am observing very low or no signal for my this compound peak. What are the potential causes?
Low sensitivity in HPLC analysis can stem from several factors throughout the experimental workflow. The primary areas to investigate are the HPLC system itself, the chosen methodology, and the sample preparation process. It's crucial to adopt a systematic approach to identify the root cause.[1][2][3][4]
Q2: How can I troubleshoot issues related to the HPLC system and its components?
Several components of the HPLC system can contribute to low sensitivity. Here’s a checklist of what to examine:
-
System Leaks: Inspect the entire system for any leaks, particularly at fittings and connections for the pump, injector, and detector.[1][2][3] Leaks can cause a decrease in flow rate and, consequently, a reduced detector response.[3]
-
Pump and Flow Rate: An inconsistent or incorrect flow rate can affect peak height and sensitivity.[3][4] Ensure the pump is delivering a steady and accurate flow of the mobile phase.
-
Injector Issues: A blocked needle or sample loop can prevent the correct volume of the sample from being injected, leading to a smaller peak.[1]
Q3: What aspects of my HPLC method should I review to improve sensitivity?
Methodological parameters play a critical role in achieving good sensitivity. Consider the following optimizations:
-
Mobile Phase Composition: The composition of your mobile phase (the ratio of organic solvent to aqueous buffer) is crucial.[5] Ensure it is prepared fresh, accurately, and is properly degassed to prevent air bubbles, which can cause baseline noise and interfere with detection.[1][2] For compounds like this compound, a reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Column Health: A contaminated or degraded column can lead to poor peak shape and reduced sensitivity.[1][3] If you suspect column contamination, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[3] Using a guard column can help protect your analytical column and extend its lifespan.[1]
Q4: How does sample preparation affect the sensitivity of the analysis?
Proper sample preparation is vital for accurate and sensitive HPLC analysis. Here are key considerations:
-
Sample Concentration: The concentration of this compound in your sample might be too low to be detected by the current method. If possible, try concentrating your sample or injecting a larger volume. However, be cautious of overloading the column.
-
Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates.[6][7] This prevents clogging of the injector and column, which can lead to pressure issues and poor chromatography.[8]
-
Sample Matrix Effects: The sample matrix (other components in your sample) can interfere with the detection of this compound. Sample clean-up procedures, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.[9]
Data Presentation
For initial method development for this compound analysis using a C18 column, the following parameters can be used as a starting point. These are based on typical reverse-phase HPLC methods for similar compounds.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Detector Wavelength | 210 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30°C |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
-
Solvent Selection: Use HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).
-
Mixing: For a 50:50 (v/v) acetonitrile:water mobile phase, accurately measure 500 mL of acetonitrile and 500 mL of water into a clean 1 L solvent bottle.
-
Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to remove dissolved gases.[10] This is crucial to prevent bubble formation in the HPLC system.[2]
-
Labeling: Clearly label the solvent bottle with the composition and date of preparation. It is recommended to prepare fresh mobile phase daily.[5]
Protocol 2: Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations.
-
Filtration: Filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.[7]
Troubleshooting Workflow
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. cores.emory.edu [cores.emory.edu]
- 7. mdpi.com [mdpi.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Purification Columns: Efficient Sample Clean-up | R-Biopharm [food.r-biopharm.com]
- 10. ikm.org.my [ikm.org.my]
Technical Support Center: Refining High-Purity Coriamyrtin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining high-purity Coriamyrtin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Extraction & Initial Processing
-
Question: My initial crude extract shows a very low yield of this compound. What are the possible causes and solutions?
-
Answer: Low yield from the initial extraction can stem from several factors. Firstly, the plant material itself may have a low concentration of this compound, which can vary based on the species, geographical location, and harvest time. Ensure you are using a reputable source of Coriaria species known to contain this compound. Secondly, the choice of extraction solvent is critical. A solvent system with inappropriate polarity may not efficiently extract the target compound. Consider performing small-scale trial extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof) to determine the optimal solvent. Finally, the extraction technique can impact the yield. If using maceration, ensure sufficient extraction time and agitation. More advanced techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve extraction efficiency.
-
-
Question: My crude extract is highly pigmented, which is interfering with subsequent purification steps. How can I remove these pigments?
-
Answer: Pigments, such as chlorophylls, are common impurities in plant extracts. One effective method to remove them is to perform a liquid-liquid partition. After the initial extraction with a polar solvent like methanol, the extract can be concentrated and then partitioned between an immiscible polar and non-polar solvent system (e.g., methanol/water and hexane). The non-polar hexane layer will remove many of the pigments and other lipophilic impurities. Another approach is to treat the extract with activated charcoal, which can adsorb pigments. However, use activated charcoal judiciously as it can also adsorb your target compound, leading to yield loss.
-
Column Chromatography
-
Question: I am having trouble getting good separation of this compound from other compounds during column chromatography. What can I do to improve the resolution?
-
Answer: Poor separation in column chromatography can be due to several factors. The choice of stationary phase and mobile phase is paramount. For a compound like this compound, silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar and a more polar solvent (e.g., hexane-ethyl acetate or chloroform-methanol), needs to be optimized. Develop the separation on a Thin Layer Chromatography (TLC) plate first to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4. If the spots are too close together, a shallower solvent gradient or isocratic elution with a finely tuned solvent ratio may be necessary. Also, ensure the column is packed properly to avoid channeling and that the sample is loaded in a concentrated band.
-
-
Question: My this compound is eluting with a tailing peak from the column. What is causing this and how can I fix it?
-
Answer: Peak tailing is often a sign of strong interaction between the compound and the stationary phase, or it could indicate column overload. If you suspect overloading, reduce the amount of crude extract loaded onto the column. If the problem persists, it may be due to the acidic nature of the silica gel. Adding a small amount of a modifier to your mobile phase, such as a few drops of acetic acid or triethylamine (depending on the nature of your compound and impurities), can sometimes improve peak shape. However, for a neutral compound like this compound, this is less likely to be the issue. More probable causes are a poorly packed column or the presence of impurities that interact strongly with the silica.
-
Recrystallization & Final Purification
-
Question: My this compound is not crystallizing from the solution, or it is oiling out. What should I do?
-
Answer: Failure to crystallize or oiling out are common challenges in recrystallization. If no crystals form, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration of the solute. If the solution is supersaturated, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Oiling out occurs when the solute comes out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if there are significant impurities present that depress the melting point of your compound. To remedy this, try using a lower-boiling point solvent or a solvent mixture. If impurities are the issue, an additional purification step, such as a second column chromatography run, may be necessary before attempting recrystallization.
-
-
Question: The purity of my recrystallized this compound is still not high enough. What are my options?
-
Answer: If a single recrystallization step does not yield the desired purity, you can perform a second recrystallization. Ensure that you are using a minimal amount of hot solvent to dissolve the crystals to maximize yield upon cooling. If impurities are co-crystallizing with your product, you may need to switch to a different recrystallization solvent or solvent system. Alternatively, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve very high purity, although this may result in some loss of material.
-
Data Presentation
The following tables provide illustrative quantitative data for a typical this compound purification process. Please note that these values are representative and will vary depending on the starting material and the specific experimental conditions.
Table 1: Extraction Efficiency of this compound from Coriaria Leaves with Different Solvents
| Solvent System | Extraction Method | Yield of Crude Extract (%) | Estimated this compound Content in Extract (%) |
| Methanol | Maceration (48h) | 15.2 | 1.8 |
| Ethanol | Soxhlet (8h) | 12.5 | 2.1 |
| Ethyl Acetate | Ultrasound-Assisted (30 min) | 8.7 | 3.5 |
| Chloroform:Methanol (2:1) | Maceration (48h) | 10.1 | 2.9 |
Table 2: Purification of this compound through Column Chromatography
| Step | Stationary Phase | Mobile Phase Gradient (Hexane:Ethyl Acetate) | Fraction(s) Collected | Yield of Fraction (mg from 10g crude) | Purity of this compound (%) |
| Initial Column | Silica Gel (60-120 mesh) | 90:10 to 50:50 | 15-25 | 450 | ~75% |
| Re-chromatography | Silica Gel (230-400 mesh) | 70:30 (Isocratic) | 8-12 | 320 | ~95% |
Table 3: Recrystallization of this compound for Final Purification
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Ethanol/Water | 95 | 98.5 | 85 |
| Acetone/Hexane | 95 | 99.2 | 80 |
| Ethyl Acetate | 95 | 98.9 | 88 |
Experimental Protocols
The following are generalized protocols for the key steps in the purification of this compound. These should be adapted and optimized based on your specific experimental setup and the results of preliminary small-scale trials.
1. Extraction of this compound from Coriaria Leaves
-
Objective: To extract this compound and other secondary metabolites from dried Coriaria plant material.
-
Materials:
-
Dried and powdered Coriaria leaves
-
Methanol (ACS grade or higher)
-
Erlenmeyer flask or a suitable extraction vessel
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Methodology:
-
Weigh 100 g of dried, powdered Coriaria leaves and place them in a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask, ensuring all the plant material is submerged.
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48 hours.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Wash the plant debris with an additional 100 mL of methanol and combine the filtrates.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
2. Column Chromatography Purification of this compound
-
Objective: To separate this compound from other compounds in the crude extract.
-
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh for initial column, 230-400 mesh for finer purification)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
-
Methodology:
-
Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the fractions on a TLC plate and visualizing under a UV lamp after developing in an appropriate solvent system.
-
Combine the fractions containing this compound (identified by comparison with a standard if available, or based on the major spot at the expected Rf).
-
Evaporate the solvent from the combined fractions to obtain the partially purified this compound.
-
If necessary, repeat the column chromatography with a finer mesh silica gel and a more optimized solvent system for higher purity.
-
3. Recrystallization of this compound
-
Objective: To obtain high-purity crystalline this compound.
-
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, acetone/hexane, or ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
-
Methodology:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system) to just dissolve the solid.
-
If using a two-solvent system, add the second (less soluble) solvent dropwise until the solution becomes slightly turbid. Then, add a drop or two of the first solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
Stability of Coriamyrtin in different solvent conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of Coriamyrtin in common laboratory solvents?
A1: this compound is a sesquiterpene lactone containing a γ-lactone ring.[1][2][3] While specific data is unavailable for this compound, studies on other sesquiterpene lactones indicate potential for degradation under certain conditions. Generally, they are more stable at an acidic pH (e.g., pH 5.5) and can be unstable at neutral to alkaline pH (pH 7.4 and above), especially at elevated temperatures.[4] In alcoholic solvents like ethanol, degradation can occur over time, particularly with warming.[5][6]
Q2: I am dissolving this compound in DMSO for my cellular assays. What precautions should I take?
A2: DMSO is a common solvent for stock solutions. For many compounds, DMSO solutions are stable when stored at low temperatures (e.g., -20°C) and protected from light.[7] However, it is crucial to minimize the final concentration of DMSO in your assay, as it can have its own biological effects.[8] It is also important to be aware that water content in DMSO can affect compound stability.[7] For sensitive compounds like this compound, it is recommended to prepare fresh dilutions from a frozen stock for each experiment to ensure consistency.
Q3: My experimental results with this compound are inconsistent. Could stability be an issue?
A3: Inconsistent results are a common indicator of compound instability. If this compound is degrading in your experimental medium, its effective concentration will decrease over the course of the experiment, leading to variability. This is particularly relevant for longer incubation times. Consider the pH and temperature of your media, as neutral pH and physiological temperatures (37°C) may promote hydrolysis of the lactone ring.[4]
Q4: How does light and temperature affect the stability of this compound?
A4: As a sesquiterpene lactone, this compound may be susceptible to photodegradation upon exposure to UV light.[9] Thermal degradation is also a significant concern. Studies on other natural products show that degradation rates often follow first-order kinetics and increase with temperature.[10][11][12] It is best practice to store this compound, both as a solid and in solution, protected from light and at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time in aqueous media | Hydrolysis of the γ-lactone ring. The lactone ring is susceptible to opening under neutral or alkaline conditions, which is common in cell culture media. | Buffer your solution to a slightly acidic pH if your experiment allows. Prepare fresh solutions immediately before use. Run a time-course experiment to quantify the loss of activity. |
| Precipitate formation in stock solution | Poor solubility or solvent evaporation. this compound may have limited solubility in certain solvents. Evaporation can increase the concentration beyond the solubility limit. | Ensure you are using an appropriate solvent and concentration. Store stock solutions in tightly sealed vials. If precipitation occurs upon freezing, gently warm and vortex to redissolve before use. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. The new peaks likely represent degradation products. | Analyze the degradation products by LC-MS to identify their structures. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation). Adjust storage and experimental conditions to minimize degradation. |
| Variability between different batches of stock solution | Inconsistent weighing or degradation during preparation. Small errors in weighing can lead to significant concentration differences. The compound may be degrading during the dissolution process. | Use a calibrated analytical balance for weighing. Prepare stock solutions under conditions that minimize degradation (e.g., on ice, protected from light). Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Given the absence of published stability data for this compound, researchers should perform their own stability studies under their specific experimental conditions. Below are recommended protocols for assessing stability.
Protocol 1: Preliminary Stability Assessment in Different Solvents
Objective: To determine the short-term stability of this compound in various solvents at different temperatures.
Methodology:
-
Prepare a stock solution of this compound in a stable solvent (e.g., anhydrous acetonitrile or DMSO).
-
Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in the test solvents (e.g., methanol, ethanol, water, phosphate-buffered saline pH 7.4).
-
Divide each solution into aliquots for different storage conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (25°C)
-
Elevated Temperature (e.g., 37°C or 40°C)
-
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
Immediately analyze the samples by a stability-indicating method, such as HPLC with UV detection, to quantify the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Prepare solutions of this compound in an appropriate solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Photodegradation: Expose the solution to a calibrated UV light source.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
-
-
At various time points, take samples and analyze by HPLC-UV and HPLC-MS to separate and identify the parent compound and any degradation products.
Data Presentation
The quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Example of Stability Data Summary for this compound in Various Solvents
| Solvent | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| Methanol | 25 | 0 | 100 |
| 24 | |||
| 48 | |||
| PBS (pH 7.4) | 37 | 0 | 100 |
| 8 | |||
| 24 | |||
| DMSO | -20 | 0 | 100 |
| 7 days | |||
| 30 days |
Table 2: Example of Forced Degradation Results
| Stress Condition | Duration | This compound Degraded (%) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 4 hours | ||
| 0.1 M NaOH, 25°C | 1 hour | ||
| 3% H₂O₂, 25°C | 24 hours | ||
| UV Light | 8 hours |
Visualizations
The following diagrams illustrate key workflows and potential chemical pathways relevant to this compound stability.
Caption: Workflow for assessing this compound stability in different solvents.
Caption: Potential degradation pathways for this compound.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. ftb.com.hr [ftb.com.hr]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in Coriamyrtin Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometric analysis of Coriamyrtin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1] In complex biological matrices, endogenous components like phospholipids or salts can be common sources of matrix effects.[1]
Q2: How can I determine if my this compound analysis is being impacted by matrix effects?
A2: The most common and reliable method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of this compound spiked into a blank matrix extract (post-extraction) with the response of a pure standard solution at the same concentration. A significant deviation between these two responses indicates the presence of matrix effects. A matrix factor of less than 1 suggests ion suppression, while a factor greater than 1 indicates ion enhancement.[1]
Q3: What are the primary strategies to minimize or eliminate matrix effects for this compound?
A3: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.
-
Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during ionization.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: While sample dilution can reduce the concentration of interfering components and thereby lessen matrix effects, it may also decrease the concentration of this compound to below the limit of quantification (LOQ) of your assay. This approach should be used with caution and may not be suitable for trace-level analysis.
Q5: What type of ionization is more susceptible to matrix effects?
A5: Electrospray ionization (ESI) is generally more prone to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[2] This is due to the competition for charge and surface access in the ESI droplet evaporation process.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound LC-MS/MS analysis.
Problem 1: Poor reproducibility of this compound signal in replicate injections of the same sample.
-
Possible Cause: Inconsistent matrix effects due to a highly complex or variable sample matrix.
-
Solution A: Enhance Sample Cleanup. Your current sample preparation protocol may not be sufficiently removing interfering compounds. Consider implementing a more rigorous cleanup method. For instance, if you are using protein precipitation, switching to a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol can provide a cleaner extract.
-
Solution B: Use a Stable Isotope-Labeled Internal Standard. If not already in use, incorporating a SIL-Coriamyrtin internal standard is highly recommended to compensate for signal variability.
Problem 2: this compound peak area is significantly lower in matrix samples compared to pure standards (Ion Suppression).
-
Possible Cause: Co-eluting endogenous compounds are suppressing the ionization of this compound.
-
Solution A: Adjust Chromatographic Gradient. Modify the mobile phase gradient to improve the separation between this compound and the interfering peaks. A shallower gradient can often resolve closely eluting compounds.
-
Solution B: Evaluate a Different SPE Sorbent. If using SPE, the chosen sorbent may not be optimal for removing the specific interferences in your matrix. Experiment with different sorbent chemistries (e.g., C18, mixed-mode cation exchange).
-
Solution C: Check for Phospholipid Contamination. In plasma or serum samples, phospholipids are a common cause of ion suppression. Consider a targeted phospholipid removal strategy during sample preparation.
Problem 3: Inconsistent recovery of this compound during sample preparation.
-
Possible Cause: Sub-optimal extraction parameters or analyte loss during evaporation/reconstitution steps.
-
Solution A: Optimize Extraction pH. The pH of your sample and extraction solvents can significantly impact the recovery of this compound. Experiment with different pH conditions to maximize extraction efficiency.
-
Solution B: Evaluate Different LLE Solvents. If performing a liquid-liquid extraction, test a panel of solvents with varying polarities to find the one that provides the best recovery for this compound while minimizing the co-extraction of interferences.
-
Solution C: Careful Evaporation and Reconstitution. Ensure complete and gentle evaporation of the extraction solvent. When reconstituting, vortex the sample thoroughly to ensure the analyte is fully dissolved in the mobile phase-compatible solvent.
Data Presentation
Table 1: Quantitative Assessment of Matrix Effects on this compound Analysis in Human Plasma Using Different Sample Preparation Methods.
| Sample Preparation Method | Mean Peak Area (Neat Standard, n=6) | Mean Peak Area (Post-Spiked Plasma Extract, n=6) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation (Acetonitrile) | 1,250,000 | 687,500 | 0.55 | 45% Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1,250,000 | 1,050,000 | 0.84 | 16% Suppression |
| Solid-Phase Extraction (C18) | 1,250,000 | 1,187,500 | 0.95 | 5% Suppression |
Matrix Factor (MF) is calculated as: (Peak area in post-spiked extract) / (Peak area in neat standard). A value < 1 indicates suppression, > 1 indicates enhancement.
Experimental Protocols
Methodology for this compound Analysis in Plasma
This protocol is based on a validated method for the analysis of related compounds, coriatin and corianin, in biological matrices.[3]
1. Sample Preparation: Solid Supported Liquid-Liquid Extraction (SS-LLE)
-
Objective: To extract this compound from plasma while removing proteins and highly polar interfering compounds.
-
Procedure:
-
To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., SIL-Coriamyrtin).
-
Load the sample onto a solid-supported liquid extraction cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) by applying positive pressure or vacuum.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for analysis.
-
2. UPLC-MS/MS Analysis
-
Objective: To chromatographically separate this compound from other components and quantify it using tandem mass spectrometry.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be determined by infusion and optimization.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum this compound signal.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effect reduction.
References
Improving stereoselectivity in Coriamyrtin synthetic routes
Welcome to the technical support center for the stereoselective synthesis of Coriamyrtin. This resource is designed for researchers, chemists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges related to stereocontrol in the synthesis of this complex natural product.
Frequently Asked Questions (FAQs) & Troubleshooting
The primary challenge in the total synthesis of this compound is the stereocontrolled construction of its highly functionalized cis-hydrindane skeleton. The following questions address common issues encountered during this process.
Issue 1: Poor Diastereoselectivity in the Key Intramolecular Aldol Cyclization
Q: My intramolecular aldol reaction to form the cis-hydrindane core is yielding a poor diastereomeric ratio (d.r.). What are the critical factors to control this stereoselectivity?
A: This is a common and critical issue. The stereochemical outcome of the intramolecular aldol cyclization is highly dependent on the choice of catalyst and solvent. Based on recent successful syntheses, organocatalysis is a highly effective strategy.[1][2]
-
Catalyst Choice: The catalyst is the most crucial factor. Proline and its derivatives are effective, but their stereochemistry dictates the product's configuration. For instance, using L-proline strongly favors the desired aldol adduct, while D-proline will produce the undesired diastereomer. Simple amines like pyrrolidine often result in poor selectivity.[2]
-
Catalyst Acidity: The use of a salt of the organocatalyst, such as a trifluoroacetic acid (TFA) salt, can dramatically improve both reaction rate and stereoselectivity. In the synthesis by Ikeuchi et al., using the TFA salt of their benzimidazole-pyrrolidine catalyst resulted in the desired product as a single isomer.[1][2]
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO have been shown to provide excellent diastereoselectivity. In contrast, solvents like ethanol or toluene can significantly decrease both yield and selectivity.[2]
-
Temperature: Lowering the reaction temperature (e.g., from 0 °C to -40 °C) can enhance the diastereomeric ratio by better differentiating the energetic pathways of the competing transition states.[2]
Issue 2: Undesired Stereoisomer in the Epoxidation of the Cyclopentene Ring
Q: I am attempting to install the 1,3-diepoxide moiety, but the initial epoxidation is not selective. How can I control the facial selectivity of the epoxidation?
A: The facial selectivity of epoxidation on the cyclopentene intermediate is a substrate-controlled reaction, primarily governed by sterics and directing groups.
-
Steric Hindrance: The oxidizing agent (e.g., m-CPBA, DMDO) will preferentially approach from the less sterically hindered face of the alkene. Analyze the 3D conformation of your intermediate. Bulky substituents on one face will direct the epoxidation to the opposite face.
-
Directing Groups: The presence of a nearby hydroxyl group can direct the epoxidation to the syn-face through hydrogen bonding with the oxidant, often overriding steric factors. If you observe the undesired diastereomer, consider protecting the directing hydroxyl group to block this interaction and allow sterics to control the outcome.
-
Reagent Choice: While both m-CPBA and dimethyldioxirane (DMDO) are effective, DMDO is often preferred for sensitive substrates as it operates under neutral conditions, preventing acid-catalyzed rearrangement or opening of the newly formed epoxide.
Data Presentation
Table 1: Optimization of the Intramolecular Aldol Reaction for the cis-Hydrindane Core
The following table summarizes the optimization of the key intramolecular aldol cyclization reported by Ikeuchi et al. (2023). The reaction converts dialdehyde 1 to the pivotal cis-fused bicyclic aldol products 2a (desired) and 2b (undesired).
| Entry | Catalyst (mol%) | Solvent | Temp (°C) / Time (h) | Yield (%) | d.r. (2a:2b) |
| 1 | L-proline (10) | DMSO | 0 °C / 18 h | 94% | 21:1 |
| 2 | L-proline (10) | DMSO | –40 to 0 °C / 60 h | 95% | 46:1 |
| 3 | Pyrrolidine (10) | DMSO | –40 to 0 °C / 19 h | 97% | 1:1.7 |
| 4 | D-proline (10) | DMSO | –40 to 0 °C / 20 h | 91% | 1:24 |
| 5 | Catalyst A (10) | DMSO | 0 °C / 6 h | 44% | 23:1 |
| 6 | Catalyst A ·TFA (5) | DMSO | 0 °C / 4 h | 96% | >50:1 (2a only) |
Data sourced from Ikeuchi, K., et al., Org. Lett. 2023, 25 (16), 2751–2755.[1][2][3] Catalyst A is a chiral (S)-benzimidazole-pyrrolidine organocatalyst.
Visual Guides & Workflows
Caption: Troubleshooting workflow for low diastereoselectivity in the aldol cyclization.
Caption: Logic diagram for controlling stereoselectivity in substrate-directed epoxidations.
Experimental Protocols
Protocol 1: Highly Diastereoselective Intramolecular Aldol Cyclization
This protocol is adapted from the supplementary information of the 2023 Organic Letters publication by Ikeuchi et al. and details the optimized procedure corresponding to Entry 6 in Table 1.
Objective: To synthesize the cis-hydrindane aldehyde 2a from the dialdehyde precursor 1 with high diastereoselectivity.
Reagents & Materials:
-
Dialdehyde precursor 1
-
(S)-2-(1H-benzo[d]imidazol-2-yl)pyrrolidine trifluoroacetic acid salt (Catalyst A ·TFA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, flame-dried under vacuum
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the dialdehyde precursor 1 (1.0 eq).
-
Catalyst Addition: Add the (S)-benzimidazole-pyrrolidine catalyst·TFA salt (A ·TFA) (0.05 eq, 5 mol%).
-
Solvent Addition: Add anhydrous DMSO to achieve a 0.05 M concentration with respect to the dialdehyde.
-
Reaction Conditions: Cool the flask to 0 °C using an ice-water bath. Stir the reaction mixture vigorously at this temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product 2a as a single diastereomer.
References
Minimizing degradation of Coriamyrtin during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Coriamyrtin during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a picrotoxane-type sesquiterpene lactone found in plants of the Coriaria genus.[1] It is a potent neurotoxin that acts as a non-competitive antagonist of the GABA-A receptor.[2] The stability of this compound is a significant concern during extraction due to its chemical structure, which includes a strained γ-lactone ring and epoxide functionalities.[3] These reactive groups make the molecule susceptible to degradation under various conditions, such as non-neutral pH, elevated temperatures, and exposure to light. Degradation can lead to a loss of the target compound, resulting in lower yields and potentially complicating downstream analysis and applications.
Q2: What are the main factors that can cause this compound to degrade during extraction?
A2: The primary factors contributing to this compound degradation during extraction are:
-
pH: this compound is susceptible to hydrolysis, particularly in neutral to alkaline conditions, which opens the lactone ring and renders the molecule inactive.[4]
-
Temperature: Elevated temperatures can accelerate degradation reactions. While some heat may be necessary to increase extraction efficiency, excessive heat can lead to the decomposition of this compound.
-
Light: Picrotoxane sesquiterpenoids can be photolabile, meaning they can degrade upon exposure to light, especially UV radiation.
-
Solvent: The choice of extraction solvent is crucial. Protic solvents like alcohols can potentially react with the this compound molecule, especially at higher temperatures.
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
A3: Direct kinetic data for this compound is limited. However, data from the closely related and structurally similar compound, picrotoxinin, provides a strong indication of its stability. Picrotoxinin has a half-life of only 45 minutes in a pH 7.4 buffer at room temperature.[4] Its stability is expected to decrease further as the pH becomes more alkaline. In acidic conditions, lactones are generally more stable.
Q4: Can antioxidants be used to prevent the degradation of this compound during extraction?
A4: Yes, the use of antioxidants can be a protective measure. For instance, ascorbic acid and EDTA have been shown to prevent the degradation of phenolic acids during alkaline hydrolysis by chelating metal ions and scavenging reactive oxygen species.[5] While specific studies on this compound are not available, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent may help minimize oxidative degradation, especially if the plant material or solvents contain trace metal impurities that can catalyze oxidation.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Degradation during extraction: Exposure to high pH, elevated temperature, or light. Inefficient extraction: Incorrect solvent, insufficient extraction time, or improper sample preparation. | Optimize extraction conditions: Maintain a slightly acidic to neutral pH (around 5-6). Use low temperatures (room temperature or below) for extraction and concentration. Protect the sample from light by using amber glassware or covering equipment with aluminum foil. Improve extraction efficiency: Use a suitable solvent like methanol or ethanol. Ensure adequate extraction time (e.g., 24-48 hours for maceration). Grind the plant material to a fine powder to increase surface area. |
| Presence of unknown peaks in chromatogram | Degradation products: this compound may have degraded into one or more new compounds. Co-extraction of impurities: Other compounds from the plant matrix are being extracted along with this compound. | Characterize unknown peaks: Use LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products of this compound (e.g., hydrolyzed forms).[8] Refine purification: Employ further chromatographic steps like column chromatography with a silica gel stationary phase and a gradient elution to separate this compound from impurities.[9] |
| Inconsistent results between batches | Variability in plant material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. Inconsistent extraction parameters: Minor variations in pH, temperature, or extraction time between batches. | Standardize plant material: Whenever possible, use plant material from the same source and harvest time. Dry and store the plant material under consistent conditions. Strictly control extraction parameters: Carefully monitor and control pH, temperature, and time for each extraction. |
Experimental Protocols
1. Optimized Extraction Protocol for this compound
This protocol is based on methods for the extraction of related picrotoxane sesquiterpenoids and is optimized to minimize degradation.[9]
-
Plant Material Preparation:
-
Collect fresh leaves of Coriaria species.
-
Dry the leaves in a well-ventilated area at room temperature, protected from direct sunlight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate 100 g of the powdered plant material in 500 mL of methanol at room temperature for 48 hours. The container should be sealed and protected from light.
-
Agitate the mixture periodically to ensure thorough extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in 200 mL of distilled water.
-
Sequentially partition the aqueous suspension with hexane (3 x 150 mL), dichloromethane (3 x 150 mL), and ethyl acetate (3 x 150 mL) in a separatory funnel.
-
This compound is expected to be in the more polar organic fractions (dichloromethane and/or ethyl acetate). Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Purification:
-
Concentrate the this compound-rich fraction(s) using a rotary evaporator at ≤ 40°C.
-
Perform column chromatography on the concentrated extract using silica gel as the stationary phase.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.
-
2. Quantitative Analysis by HPLC-MS
This method is for the quantification of this compound in the extracts.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for the specific m/z of this compound.
-
Quantification: Create a calibration curve using a certified reference standard of this compound.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommendations for Extraction
| Parameter | Risk of Degradation | Recommended Conditions for Extraction | Rationale |
| pH | High (especially ≥ 7.0) | 5.0 - 6.5 | Minimizes hydrolysis of the lactone ring.[4] |
| Temperature | Moderate to High (> 40°C) | Room Temperature (20-25°C) | Reduces the rate of thermal degradation.[10] |
| Light | High (especially UV) | Dark or amber glassware | Prevents photodegradation. |
| Solvent | Moderate (with protic solvents at high temp) | Methanol or Ethanol at room temperature | Efficient extraction with minimal side reactions at low temperatures. |
| Oxygen | Low to Moderate | Degassed solvents (optional), addition of antioxidants | Minimizes oxidative degradation.[5] |
Table 2: Estimated Half-life of Picrotoxinin (a this compound Analog) at Different pH Values
| pH | Temperature (°C) | Estimated Half-life (minutes) |
| 7.4 | Room Temperature | ~ 45[4] |
| 8.0 | Room Temperature | < 45 |
| > 9.0 | Room Temperature | Rapid Degradation |
Note: This data is for picrotoxinin and serves as an estimate for this compound's stability. The actual half-life of this compound may vary.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Simplified degradation pathway of this compound.
References
- 1. Mass spectroscopy of Picrotoxanolides of Coriaria, this compound [agris.fao.org]
- 2. Picrotoxin - Wikipedia [en.wikipedia.org]
- 3. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability of picrotoxin during yogurt manufacture and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Coriamyrtin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during bioassays with Coriamyrtin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural plant toxin that acts as a potent non-competitive antagonist of GABA-A receptors.[1] Its primary mechanism of action is to block the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system hyperexcitability and convulsions.
Q2: Why am I observing high variability in my this compound dose-response curves?
High variability in dose-response curves is a common issue in bioassays and can stem from several factors.[2] These include inconsistencies in cell culture conditions, reagent preparation, and assay execution.[3] Specific to this compound, which targets the GABA-A receptor, variability can be influenced by:
-
Cell Passage Number: Continuous cell culture can lead to changes in receptor expression and cellular physiology over time. It is crucial to use cells within a consistent and low passage number range for all experiments.[4][5]
-
Agonist Concentration: The concentration of the GABA agonist used to elicit a baseline response can significantly impact the apparent potency of this compound.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all contribute to variability.[3]
Q3: My measured IC50 value for this compound is different from published values. What could be the reason?
Discrepancies in IC50 values between different studies are not uncommon and can be attributed to a variety of factors:[6][7]
-
Cell Line and Receptor Subtype: Different cell lines express varying subtypes of GABA-A receptors, which can have different affinities for this compound.
-
Experimental Conditions: As mentioned above, variations in assay protocols, such as cell density, agonist concentration, and incubation times, can lead to different IC50 values.
-
Data Analysis Methods: The method used to calculate the IC50 from the dose-response curve can also introduce variability.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[8] The stability of this compound in solution should be considered, and fresh dilutions in aqueous buffer should be prepared for each experiment. While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to protect solutions from light.[8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered in this compound bioassays.
Issue 1: No or Weak Response to this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound Inactivity | - Verify the purity and integrity of your this compound stock. - Prepare a fresh stock solution from a new vial of the compound. |
| Low Receptor Expression | - Use a cell line known to express the target GABA-A receptor subtype at sufficient levels. - Ensure cells are healthy and not over-passaged, as this can affect receptor expression.[4][5] |
| Suboptimal Agonist Concentration | - Perform a dose-response curve for your GABA agonist to determine an appropriate concentration (e.g., EC50 or EC80) for your assay. |
| Incorrect Assay Conditions | - Optimize incubation times and temperatures. - Ensure the buffer composition (pH, ion concentrations) is appropriate for GABA-A receptor function. |
Issue 2: High Background Signal or "Noisy" Data
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Health Issues | - Ensure cells are healthy and not stressed. Visually inspect cells for normal morphology before each experiment. - Test for mycoplasma contamination. |
| Assay Plate Issues | - Use the correct type of microplate for your assay (e.g., black plates for fluorescence assays to reduce background). - Ensure plates are clean and free of contaminants. |
| Reagent-Related Issues | - Filter all buffers and solutions before use. - Check for autofluorescence of your compounds or buffers if using a fluorescence-based assay. |
| Instrument Settings | - Optimize the gain, excitation, and emission settings on your plate reader or microscope. |
Issue 3: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | - Maintain a strict cell culture protocol, including consistent seeding densities, media changes, and passage numbers.[4][5] |
| Pipetting Errors | - Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. |
| Inconsistent Incubation Times | - Use a timer to ensure consistent incubation periods for all steps of the assay across all experiments. |
| Reagent Variability | - Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch. |
Experimental Protocols
Protocol 1: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor.
Materials:
-
Cell membranes prepared from a cell line expressing GABA-A receptors
-
[3H]Muscimol (radiolabeled agonist)
-
This compound
-
GABA (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare dilutions: Prepare a series of dilutions of this compound in assay buffer.
-
Set up the assay: In microcentrifuge tubes, combine the cell membranes, a fixed concentration of [3H]Muscimol, and either buffer (for total binding), a high concentration of unlabeled GABA (for non-specific binding), or a dilution of this compound.
-
Incubate: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
-
Filter: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Count: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analyze: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of this compound concentration to generate a competition curve and determine the IC50.
Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines the steps for measuring the effect of this compound on GABA-activated currents in whole-cell patch-clamp recordings.
Materials:
-
Cells expressing GABA-A receptors
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling pipettes
-
Internal (pipette) solution (e.g., containing KCl or CsCl)
-
External (bath) solution (e.g., a buffered saline solution)
-
GABA
-
This compound
-
Perfusion system
Procedure:
-
Prepare cells: Plate cells on coverslips for recording.
-
Pull pipettes: Pull patch pipettes from borosilicate glass and fire-polish the tips to a resistance of 3-6 MΩ.
-
Obtain a whole-cell recording:
-
Fill a pipette with internal solution and approach a cell under visual guidance.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.[1]
-
Rupture the membrane patch under the pipette to gain electrical access to the cell interior.
-
-
Record baseline currents: Hold the cell at a negative membrane potential (e.g., -60 mV) and apply a known concentration of GABA using a perfusion system to elicit an inward current.
-
Apply this compound: Co-apply this compound with GABA and record the resulting current.
-
Washout: Wash out this compound to observe any reversal of its effect.
-
Analyze: Measure the peak amplitude of the GABA-activated current in the absence and presence of different concentrations of this compound. Plot the inhibition of the current as a function of this compound concentration to determine its IC50.
Visualizations
Caption: Signaling pathway of GABA-A receptor activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the Turn‐On Fluorescence Mechanism of a Fluorescein‐Based Probe in GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanism of Action of Coriamyrtin and Picrotoxin on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent neurotoxins, coriamyrtin and picrotoxin, on γ-aminobutyric acid type A (GABA-A) receptors. Both compounds are structurally related sesquiterpene lactones known for their convulsant effects, which stem from their interaction with the primary inhibitory neurotransmitter receptor in the central nervous system. This document summarizes their mechanism of action, presents available quantitative data from experimental studies, and provides detailed protocols for key comparative experiments.
Mechanism of Action: Non-Competitive Antagonism of the GABA-A Receptor
This compound and picrotoxin both function as non-competitive antagonists of the GABA-A receptor.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, these molecules bind to a distinct site within the receptor's integral chloride ion channel.[1] This binding action physically blocks the flow of chloride ions, even when GABA is bound to the receptor, thereby inhibiting its inhibitory function. The reduction in chloride influx leads to neuronal hyperexcitability, resulting in the characteristic convulsant effects of these toxins.
Experimental evidence from studies on the frog spinal cord has demonstrated that both this compound and picrotoxinin, the active component of picrotoxin, effectively reduce GABA-induced depolarizations of primary afferent terminals, indicating a shared mechanism of action.[2]
Quantitative Comparison of Inhibitory Potency
| Compound | Receptor/Cell Line | GABA Concentration | IC50 | Reference |
| Picrotoxin | Recombinant murine α1β1, α1β1γ2S, or α1β1γ2L GABA-A receptors expressed in Xenopus laevis oocytes | Not specified | Relatively unaffected by subunit composition | [3] |
| Picrotoxin | Murine 5-HT(3A) receptors expressed in HEK293 cells | Not specified | ~30 µM | [4] |
| Picrotoxin | GABA-A receptors (general) | 30 µM | 0.8 µM | [5] |
Note: The IC50 value for picrotoxin on 5-HT(3A) receptors is provided for context and is noted to be 5-10 fold lower in potency than what is typically observed for GABA-A receptors.[4]
Qualitative comparative studies have shown that this compound exhibits a comparable inhibitory effect to picrotoxinin on GABA-induced responses.[2]
Signaling Pathway and Experimental Workflow
The interaction of this compound and picrotoxin with the GABA-A receptor disrupts the normal flow of chloride ions, leading to neuronal hyperexcitability. This can be investigated using electrophysiological and radioligand binding assays.
A typical experimental workflow to compare the inhibitory effects of these compounds involves expressing GABA-A receptors in a heterologous system, such as Xenopus oocytes, and then measuring the effect of the compounds on GABA-induced currents using electrophysiology.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol is designed to measure the inhibitory effect of this compound and picrotoxin on recombinant GABA-A receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
Microinject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
3. Data Acquisition:
-
Establish a stable baseline current.
-
Apply a concentration of GABA that elicits a submaximal current (e.g., EC20-EC50) to establish a control response.
-
After washout and return to baseline, pre-apply the test compound (this compound or picrotoxin) at a specific concentration for 1-2 minutes.
-
Co-apply the same concentration of GABA with the test compound and record the inhibited current.
-
Repeat this procedure for a range of antagonist concentrations to generate a dose-response curve.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Radioligand Binding Assay
This assay determines the binding affinity of this compound and picrotoxin to the picrotoxin-binding site on the GABA-A receptor using a competitive binding format with a radiolabeled ligand, such as [³H]EBOB (ethynylbicycloorthobenzoate) or [³⁵S]TBPS (t-butylbicyclophosphorothionate).
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer.
-
Perform differential centrifugation to isolate a crude membrane fraction enriched with GABA-A receptors.
-
Wash the membranes multiple times to remove endogenous GABA and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled competitor (this compound or picrotoxin).
-
Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand that binds to the same site, like unlabeled picrotoxin).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
3. Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
4. Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value from the curve, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of picrotoxinin and related compounds on the frog spinal cord: the role of a hydroxyl-group at the 6-position in antagonizing the actions of amino acids and presynaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
A Comparative Analysis of the Neurotoxins Coriamyrtin and Tutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Coriamyrtin and Tutin, two structurally related sesquiterpene lactones found in plants of the Coriaria genus. While both are potent neurotoxins known for their convulsant effects, this document outlines the key differences in their lethal doses, primary molecular targets, and mechanisms of action, supported by experimental data.
Quantitative Toxicity Data
The acute toxicity of this compound and Tutin has been evaluated in animal models. The median lethal dose (LD50), a primary indicator of acute toxicity, reveals significant differences between the two compounds. Tutin's toxicity has been more extensively documented, with established LD50 values for multiple administration routes. This compound appears more potent via intramuscular injection in mice.
| Toxin | Species | Route of Administration | LD50 Value | Reference(s) |
| This compound | Mouse | Intramuscular (i.m.) | 1.75 mg/kg | [1] |
| Tutin | Mouse (female) | Intraperitoneal (i.p.) | 3.0 mg/kg | [2] |
| Tutin | Rat | Oral (gavage) | 20 mg/kg* | [3] |
*Purity of the administered Tutin was noted as uncertain in this study.
Mechanisms of Action: A Tale of Two Targets
The primary neurotoxic effects of both this compound and Tutin stem from their roles as antagonists of inhibitory neurotransmitter receptors in the central nervous system (CNS). This blockade of inhibitory signaling leads to neuronal hyperexcitability, manifesting as seizures and convulsions.[1][4][5]
This compound: The primary mechanism of action for this compound is the antagonism of GABAa receptors.[1][4] By blocking these chloride channels, it prevents the hyperpolarizing effect of GABA, leading to disinhibition and subsequent convulsions. Due to its structural similarity to other picrotoxins, it is also presumed to act on glycine receptors.[5]
Tutin: Tutin's mechanism is more complex and has been more extensively studied. While it also functions as a potent antagonist of inhibitory glycine receptors , particularly in the spinal cord and brainstem, recent research has identified an additional primary target.[5][6][7][8] Groundbreaking studies have shown that Tutin directly binds to and activates calcineurin (CN) , a calcium/calmodulin-dependent protein phosphatase.[9] This activation is a critical event that initiates the cascade leading to seizures.[9] Downstream effects also involve the modulation of GABAergic and glutamatergic systems.[9]
Experimental Protocols
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is determined to quantify the acute toxicity of a substance. While various methods exist, modern protocols aim to reduce the number of animals used.
Objective: To determine the single dose of this compound or Tutin that causes death in 50% of a group of test animals.
Methodology (Up-and-Down Procedure - OECD 425):
-
Animal Selection: Healthy, young adult mice (e.g., BALB/c) or rats (e.g., Wistar) of a single-sex are chosen. Animals are acclimatized to laboratory conditions.
-
Dose Preparation: The toxin is dissolved or suspended in a suitable, non-toxic vehicle.
-
Administration: A single animal is dosed via the desired route (e.g., intraperitoneal, oral gavage).
-
Observation: The animal is observed for signs of toxicity and mortality over a set period, typically up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. The dose interval is typically a constant multiplicative factor (e.g., 1.2-1.4).
-
Data Analysis: The LD50 is calculated from the results of at least 5-6 animals using statistical methods, such as the maximum likelihood method. This approach concentrates dosing around the LD50, minimizing the number of animals required.
In Vitro Analysis of Receptor Antagonism (Whole-Cell Patch-Clamp)
This electrophysiological technique is used to study the effect of the toxins on ion channels, such as the glycine or GABAa receptors.[6]
Objective: To characterize the inhibitory effect of this compound or Tutin on specific neurotransmitter receptors and determine the IC50 (half-maximal inhibitory concentration).
Methodology:
-
Cell Preparation: A suitable cell line (e.g., HEK293) is cultured and transiently transfected with plasmids encoding the subunits of the desired receptor (e.g., α1 glycine receptors).[6]
-
Recording Setup: A transfected cell is identified, and a glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.
-
Baseline Current Measurement: The appropriate neurotransmitter (e.g., glycine) is applied to the cell via a perfusion system to activate the receptors and elicit a baseline ionic current (e.g., a chloride current).[6]
-
Toxin Application: After establishing a stable baseline, the toxin is co-applied with the neurotransmitter at various concentrations.[6]
-
Data Analysis: The degree of inhibition of the neurotransmitter-evoked current is measured for each toxin concentration. A concentration-response curve is then plotted to calculate the IC50 value, which represents the potency of the toxin as a receptor antagonist.[6]
References
- 1. Acute poisoning caused by Coriaria sinica Maxim: clinical presentation and management [cadrj.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Plant Family Information - Dietary Supplements - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toxicity study of Coriaria myrtifolia leaf extract in rodents [wisdomlib.org]
- 6. [Acute intoxication by redoul (Coriaria myrtifolia L.). Three observations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Plant toxicity-coriamyrtin, anisatin, cicutoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. curresweb.com [curresweb.com]
Validating the Neurotrophic Potential of Coriamyrtin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents for neurodegenerative diseases has led to the exploration of a wide array of natural compounds. Among these, derivatives of Coriamyrtin, a sesquiterpenoid from the plant family Coriariaceae, have emerged as potential candidates for promoting neuronal health. This guide provides a comparative analysis of the neurotrophic activity of this compound derivatives, supported by experimental data on related compounds, and outlines the methodologies for their validation.
Comparative Analysis of Neurotrophic Activity
While direct and extensive quantitative data on a broad range of this compound derivatives remains an area of active research, preliminary studies have identified promising candidates. Notably, compounds isolated from Coriaria nepalensis, such as nepalactone A derivative 1c and the coumarin nepalarin (3) , have been shown to significantly enhance Nerve Growth Factor (NGF)-mediated neurite outgrowth in the widely used PC12 cell line.
Due to the limited public data on this compound derivatives, this guide will leverage the more extensively studied coumarin derivatives as a comparative benchmark to illustrate the potential efficacy and mechanism of action. Coumarins have demonstrated robust neuroprotective and neurotrophic effects, often through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
Quantitative Data Summary
The following table summarizes the neurotrophic and neuroprotective effects of selected coumarin derivatives, which may serve as a reference for evaluating this compound derivatives.
| Compound | Model System | Concentration | Observed Effect |
| LMDS-1 | SH-SY5Y cells expressing ∆K280 tauRD-DsRed | 10 µM | Rescued impaired neurite length and branching; Reduced caspase-1, -3, and -6 activities.[1] |
| LMDS-2 | SH-SY5Y cells expressing ∆K280 tauRD-DsRed | 10 µM | Rescued impaired neurite length and branching; Reduced caspase-1, -3, and -6 activities.[1] |
| LM-031 | SH-SY5Y cells expressing ∆K280 tauRD-DsRed | 10 µM | Rescued impaired neurite length and branching.[2] |
| ZN014 | SH-SY5Y cells expressing GFP-tagged Aβ | Not Specified | Reduced Aβ aggregation and oxidative stress; Increased neurite outgrowth. |
| ZN015 | SH-SY5Y cells expressing GFP-tagged Aβ | Not Specified | Reduced Aβ aggregation and oxidative stress; Increased neurite outgrowth. |
Postulated Signaling Pathway for Neurotrophic Activity
The neurotrophic effects of many natural compounds, including coumarin derivatives, are often mediated through the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. This activation initiates a downstream signaling cascade involving the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the phosphorylation of the CREB transcription factor and the expression of genes involved in neuronal survival and growth, including BDNF itself. It is hypothesized that this compound derivatives may act through a similar mechanism.
Experimental Protocols for Validation
To rigorously validate the neurotrophic activity of this compound derivatives, a series of well-established in vitro assays are recommended.
Neurite Outgrowth Assay
This assay is a fundamental method for assessing the potential of a compound to promote neuronal differentiation and growth.
Cell Line: PC12 (rat pheochromocytoma) cells are a standard model as they differentiate into sympathetic neuron-like cells and extend neurites in response to NGF.
Protocol:
-
Cell Seeding: Plate PC12 cells in collagen-coated multi-well plates at a suitable density.
-
Treatment: After cell attachment, replace the medium with a low-serum medium containing a suboptimal concentration of NGF. Add various concentrations of the this compound derivative to be tested.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker such as β-III tubulin.
-
Imaging and Analysis: Capture images using a high-content imaging system. Quantify neurite length, number of neurites per cell, and the percentage of neurite-bearing cells using automated image analysis software.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to determine if this compound derivatives activate the key signaling proteins hypothesized to be involved in their neurotrophic effects.
Protocol:
-
Cell Lysis: Treat neuronal cells (e.g., SH-SY5Y or primary neurons) with the this compound derivative for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-TrkB, TrkB, p-Akt, Akt, p-ERK, ERK, p-CREB, CREB).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
BDNF Expression Analysis (ELISA or qPCR)
To confirm that the activation of the signaling pathway leads to the upregulation of neurotrophic factors, the expression of BDNF can be measured.
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Sample Collection: Collect the cell culture supernatant or cell lysates after treatment with the this compound derivative.
-
Assay Procedure: Follow the manufacturer's instructions for a commercially available BDNF ELISA kit to quantify the amount of secreted or intracellular BDNF protein.
Quantitative Polymerase Chain Reaction (qPCR):
-
RNA Extraction: Extract total RNA from treated cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for the BDNF gene and a reference gene to determine the relative mRNA expression levels.
Comparison with Alternatives
Several other classes of natural and synthetic compounds have been investigated for their neurotrophic properties. The following table provides a comparison of this compound derivatives with some of these alternatives.
| Compound Class | Known Mechanism of Action | Advantages | Disadvantages |
| This compound Derivatives | Hypothesized to activate TrkB signaling | Potentially novel chemical scaffold | Limited data on efficacy and safety; Mechanism not fully elucidated |
| Coumarin Derivatives | Activation of TrkB-CREB-BDNF pathway[1][3] | Well-documented neurotrophic and neuroprotective effects | Potential for off-target effects |
| Resveratrol | Sirtuin activation, antioxidant properties | Broad-spectrum neuroprotective effects | Low bioavailability |
| Flavonoids (e.g., 7,8-DHF) | Direct TrkB agonist | Potent and specific TrkB activation | May have limited blood-brain barrier permeability |
| Peptide Mimetics of Neurotrophins | Direct activation of Trk receptors | High specificity | Poor oral bioavailability and stability |
Conclusion
This compound derivatives represent a promising new class of compounds with potential neurotrophic activity. While preliminary findings are encouraging, further rigorous validation is required to fully characterize their efficacy and mechanism of action. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate these and other novel neurotrophic compounds. Comparative analysis with established alternatives will be crucial in determining the therapeutic potential of this compound derivatives for the treatment of neurodegenerative diseases.
References
- 1. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 3. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Total Synthesis Strategies for Coriamyrtin
Coriamyrtin, a neurotoxin belonging to the picrotoxane family of sesquiterpenoids, has been a compelling target for synthetic chemists due to its complex, highly oxidized, and stereochemically dense structure. This guide provides a comparative overview of three notable total synthesis strategies for this compound, developed by the research groups of Tanaka and Inubushi (1982), Yamada (1984), and Ikeuchi et al. (2023). The comparison focuses on key metrics such as overall yield, number of synthetic steps, and the strategic approach to constructing the intricate molecular architecture of this compound.
Quantitative Comparison of Synthesis Efficacy
The efficiency of a total synthesis is primarily evaluated by its overall yield and the total number of steps required to reach the target molecule from commercially available starting materials. The following table summarizes these key quantitative data for the three discussed syntheses of this compound.
| Synthesis Strategy | Overall Yield | Number of Steps | Stereochemical Outcome | Key Features |
| Ikeuchi et al. (2023) | 1.3% | 20 | (+)-Coriamyrtin | Desymmetrization of a 1,3-cyclopentanedione, intramolecular aldol reaction. |
| Yamada et al. (1984) | Not explicitly stated, but implied to be low. | >40 | (+)-Coriamyrtin | Utilizes a common isotwistane intermediate. |
| Tanaka & Inubushi (1982) | Not explicitly stated, but significantly low. | 15 | (±)-Coriamyrtin | Features a critically low-yield (3%) step for 1,3-diepoxide formation. |
Strategic Approaches and Methodologies
The three synthetic routes to this compound, while all culminating in the same natural product, employ distinct strategic disconnections and key transformations. This section details the experimental protocols for the pivotal steps in each synthesis, offering insight into the chemical logic that underpins each approach.
Ikeuchi et al. (2023): A Modern Approach Through Desymmetrization
The most recent synthesis of (+)-Coriamyrtin by Ikeuchi and colleagues showcases a modern and efficient strategy.[1][2] A key feature is the desymmetrization of a prochiral 1,3-cyclopentanedione derivative, which allows for the stereocontrolled construction of the cis-hydrindane core.
Key Experimental Protocol: Intramolecular Aldol Reaction
A crucial step in this synthesis is the intramolecular aldol reaction to form the bicyclic core. The precursor aldehyde is treated with a chiral amine catalyst (e.g., a proline derivative) in an organic solvent. The reaction proceeds at room temperature for several hours. The use of organocatalysis in this step is instrumental in achieving high stereoselectivity. The resulting aldol product is then carried forward through a series of functional group manipulations, including oxidation and epoxidation, to furnish the final 1,3-diepoxide moiety of this compound.[1][2]
Yamada et al. (1984): The Isotwistane Intermediate Strategy
The Yamada group's synthesis of (+)-Coriamyrtin is a lengthy but stereocontrolled route that proceeds via a common isotwistane intermediate.[3] This strategy, while requiring over 40 steps, was significant in its time for its ability to control the complex stereochemistry of the target molecule.
Key Experimental Protocol: Formation of the 1,3-Diepoxide Moiety
While the overall synthesis is long, the formation of the characteristic 1,3-diepoxide of this compound was achieved in moderate yields.[4] This transformation typically involves a two-step sequence. First, a diene precursor is subjected to stereoselective epoxidation on one of the double bonds, often using a peroxy acid like m-CPBA. Following this, the second epoxide is introduced, and the relative stereochemistry is directed by the existing functionalities on the molecule.
Tanaka and Inubushi (1982): An Early Racemic Synthesis
One of the pioneering total syntheses of this compound was reported by Tanaka and Inubushi.[5] This 15-step synthesis produced a racemic mixture of (±)-Coriamyrtin. A significant drawback of this route is a very low-yield step in the construction of the 1,3-diepoxide functionality.[2][4]
Key Experimental Protocol: Wittig Reaction and Lactonization
The synthesis commences with protoanemonin and 2-methyl-1,3-cyclopentanedione.[5] A key bond formation is achieved through a Wittig reaction to introduce an exocyclic methylene group. This is followed by a sequence of hydrolysis and lactonization to form a key lactone intermediate. This lactone then undergoes further transformations to build the full carbon skeleton of this compound.[5]
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the conceptual relationships and workflows.
Caption: Generalized workflow for a multi-step chemical synthesis.
Caption: Key strategic elements of the Ikeuchi et al. synthesis.
Conclusion
The evolution of synthetic strategies for this compound reflects the advancements in synthetic organic chemistry over the past four decades. The early work by Tanaka and Inubushi, while groundbreaking, was hampered by low efficiency. Yamada's synthesis, though lengthy, demonstrated a high degree of stereocontrol. The most recent approach by Ikeuchi et al. provides a significantly more efficient and elegant route, leveraging modern synthetic methods like organocatalytic desymmetrization. For researchers in drug development and related fields, the Ikeuchi synthesis offers a more practical pathway for accessing this compound and its analogs for further biological investigation.
References
- 1. Total Synthesis of (+)-Coriamyrtin via a Desymmetrizing Strategy Involving a 1,3-Cyclopentanedione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Studies on a Picrotoxane Sesquiterpene, this compound. III. Completion of the Stereocontrolled Total Synthesis of (±)-Coriamyrtin [jstage.jst.go.jp]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Coriamyrtin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Coriamyrtin. The accurate and reliable quantification of this neurotoxin is crucial for toxicology studies, quality control of traditional medicines, and forensic investigations. This document presents a comparative overview of the two techniques, detailed experimental protocols for method validation, and a workflow for cross-validation to ensure data integrity.
While a direct cross-validation study for this compound is not extensively documented in publicly available literature, this guide constructs a comparative framework based on established validation principles for each technique.[1][2][3][4][5]
Methodology Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful analytical techniques, but they differ fundamentally in their separation and detection principles. The choice between them depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[6] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Derivatization | Generally not required for this compound. | May be necessary to improve volatility and thermal stability. |
| Sample Throughput | Typically higher due to simpler sample preparation. | Can be lower if a derivatization step is required. |
| Primary Application | Well-suited for routine analysis and quantification of this compound in various matrices, including biological fluids and plant extracts.[7][8] | A robust method for sensitive and specific analysis, often used for confirmation and in forensic toxicology.[6] |
Data Presentation: Method Validation Parameters
The following table summarizes the typical performance characteristics that can be expected from validated HPLC and GC-MS methods for the analysis of this compound. These values are based on general performance of the techniques for similar analytes and should be established for each specific method.[1][2][4]
| Validation Parameter | HPLC | GC-MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 |
| Range | 10 - 1000 ng/mL | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | 2 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum.[9] |
Experimental Workflow
The cross-validation of two analytical methods involves analyzing the same set of samples with both techniques and comparing the results. This ensures that both methods provide equivalent and reliable data.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Analysis of GC-MS from Acetone Extract of Canarium odontophyllum Miq Stem Bark (Dabai) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. latamjpharm.org [latamjpharm.org]
- 8. scienggj.org [scienggj.org]
- 9. Mass spectroscopy of Picrotoxanolides of Coriaria, this compound [agris.fao.org]
A Comparative Guide to the Neurotoxic Activities of Coriamyrtin and Anisatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic activities of coriamyrtin and anisatin, two potent natural neurotoxins. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neurotoxicology and drug development. This document also includes comparisons with other well-known picrotoxane sesquiterpenes, picrotoxin and tutin, to provide a broader context of their neurotoxic potential.
Executive Summary
This compound and anisatin are powerful convulsant neurotoxins that exert their effects primarily through the non-competitive antagonism of γ-aminobutyric acid type A (GABAA) receptors. This action disrupts the main inhibitory neurotransmission in the central nervous system, leading to hyperexcitability and seizures. While both compounds share a similar mechanism of action with picrotoxin and tutin, they exhibit differences in potency and binding characteristics. This guide summarizes their comparative toxicity, receptor affinity, and the experimental methodologies used to characterize their neurotoxic profiles.
Data Presentation: Comparative Neurotoxicity
| Neurotoxin | Animal Model | Route of Administration | LD50 (mg/kg) | IC50 / EC50 (GABAA Receptor) | Reference |
| Anisatin | Mouse | Oral (p.o.) & Intraperitoneal (i.p.) | 0.76 - 1 | EC50: ~1.10 μM (suppression of GABA-induced currents) | [1][2] |
| Rat | - | - | IC50: 0.43 μM (inhibition of [3H]EBOB binding) | [3][4] | |
| This compound | - | - | Not available | - | - |
| Picrotoxin | Mouse | Oral (p.o.) | 15 | IC50: ~0.8 - 30 μM (inhibition of GABA-induced currents) | [5][6][7][8] |
| Human | Oral (p.o.) | LDLo: 0.357 mg/kg (Lowest published lethal dose) | - | [9][10] | |
| Tutin | Mouse | Intraperitoneal (i.p.) | 3.0 | - | [11] |
| Rat | Oral (gavage) | 20 | - | [12] |
Mechanism of Action: Non-Competitive Antagonism of GABAA Receptors
This compound, anisatin, picrotoxin, and tutin are classified as non-competitive antagonists of the GABAA receptor.[13][14] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, these neurotoxins bind to a distinct site within the receptor's chloride ion channel pore. This binding event stabilizes a closed or non-conducting state of the channel, even when GABA is bound to its receptor. The consequence is a reduction in the influx of chloride ions, which is the primary mechanism of inhibitory neurotransmission in the brain. This disruption of the delicate balance between excitation and inhibition leads to the characteristic convulsant effects of these toxins.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor
This protocol is used to determine the binding affinity (IC50) of a test compound to the GABAA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue Preparation: Rat brain tissue.
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [3H]muscimol (a GABAA receptor agonist) or [3H]EBOB (a non-competitive antagonist).
-
Non-specific Binding Control: High concentration of unlabeled GABA or the test compound.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in deionized water and re-homogenize.
-
Repeat the high-speed centrifugation and resuspend the pellet in binding buffer.
-
Wash the membranes twice by repeated centrifugation and resuspension in binding buffer.
-
The final pellet is resuspended in binding buffer and stored at -70°C.
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer.
-
Incubate a defined amount of membrane protein with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., anisatin).
-
For determining non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled ligand.
-
Incubate at 4°C for 45-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane of a single neuron, providing detailed information on how a neurotoxin modulates GABAA receptor function.
Materials:
-
Cell Preparation: Cultured neurons (e.g., rat dorsal root ganglion neurons) or acute brain slices.
-
Solutions:
-
External solution (Artificial Cerebrospinal Fluid - aCSF).
-
Internal solution (pipette solution).
-
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition system.
-
Test Compounds: GABA, this compound, anisatin, or other antagonists.
Procedure:
-
Preparation:
-
Prepare acute brain slices or cultured neurons for recording.
-
Place the preparation in a recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
-
Recording:
-
Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with the internal solution.
-
Under visual guidance, approach a neuron with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA to the neuron via the perfusion system to elicit an inward chloride current.
-
Co-apply the test neurotoxin with GABA at various concentrations to measure the inhibition of the GABA-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the neurotoxin.
-
Plot the percentage of current inhibition against the logarithm of the neurotoxin concentration to determine the EC50 or IC50 value.
-
Conclusion
The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these and other neurotoxins. A thorough understanding of the structure-activity relationships and mechanisms of action of these compounds is crucial for the development of potential antidotes and for advancing our knowledge of GABAA receptor pharmacology. Further research is warranted to determine the precise lethal dose of this compound and to fully elucidate the subtle differences in the binding and modulatory effects of these related neurotoxins.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpls.org [wjpls.org]
- 6. [Plant toxicity-coriamyrtin, anisatin, cicutoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity in Animals [coventryvets.ca]
- 9. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 10. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The acute intraperitoneal toxicity of cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RTECS NUMBER-MA2450000-Chemical Toxicity Database [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. Prediction of Human Lethal Doses and Concentrations of MEIC Chemicals from Rodent LD50 Values: An Attempt to Make Some Reparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coriamyrtin and Tutin Content in Coriaria Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Coriamyrtin and tutin content in various Coriaria species. Due to the neurotoxic properties of these picrotoxane sesquiterpenes, understanding their distribution and concentration is crucial for phytochemical research and drug discovery.
The genus Coriaria, commonly known as tutu, encompasses several species known for their toxicity. This toxicity is primarily attributed to the presence of this compound and a closely related compound, tutin. Both are potent central nervous system stimulants that act as non-competitive antagonists of the GABA-A receptor. While this compound is a key toxin in species like Coriaria myrtifolia, many New Zealand species are more commonly analyzed for their tutin content. This guide synthesizes available quantitative data, details experimental protocols for extraction and analysis, and visualizes the toxin's mechanism of action and the experimental workflow.
Quantitative Comparison of Picrotoxane Content
Direct comparative studies quantifying this compound across a wide range of Coriaria species using a single standardized method are limited in the available scientific literature. The following table summarizes the reported content of this compound and the structurally similar toxin, tutin, in various Coriaria species. It is important to note that the data is compiled from different studies, which may have employed varied analytical methodologies, making direct comparisons subject to certain limitations.
| Species | Plant Part | Toxin | Concentration (% of dry weight) |
| Coriaria arborea | Leaves | Tutin | 0.05 - 0.09%[1] |
| Stems | Tutin | 0.05 - 0.08%[1] | |
| Coriaria sarmentosa | Leaves | Tutin | 0.04 - 0.23%[1] |
| Stems | Tutin | 0 - 0.02%[1] | |
| Coriaria angustissima | Leaves | Tutin | 0.19%[1] |
| Stems | Tutin | 0.025%[1] | |
| Coriaria plumosa | Mixed Sample | Tutin | 0.05 - 0.65%[1] |
| Coriaria nepalensis | Root | This compound, Tutin | Present (quantitative data not specified)[2] |
| Coriaria myrtifolia | Berries | This compound | Present in high concentrations (quantitative data not specified)[3][4] |
Experimental Protocols
Extraction and Isolation of Tutin from Coriaria Leaves
This protocol provides a general method for the extraction and purification of tutin, which can be adapted for this compound given their structural similarities.
a. Extraction:
-
100g of dried and powdered Coriaria leaves are macerated in 500 mL of methanol at room temperature for 48 hours with occasional agitation.[2]
-
The resulting extract is filtered using Whatman No. 1 filter paper.[2]
-
The filtrate is then concentrated under reduced pressure with a rotary evaporator at 40°C to yield a crude methanol extract.[2]
b. Solvent Partitioning:
-
The crude extract is suspended in 200 mL of distilled water.[2]
-
This aqueous suspension is then sequentially partitioned with hexane (3 x 150 mL), dichloromethane (3 x 150 mL), and ethyl acetate (3 x 150 mL).[2]
-
The presence of the target toxin in each fraction should be monitored using Thin Layer Chromatography (TLC).[2]
-
The fraction rich in the toxin (typically the dichloromethane or ethyl acetate fraction) is concentrated using a rotary evaporator.[2]
c. Column Chromatography:
-
A silica gel column is prepared and packed in hexane.[2]
-
The concentrated toxin-rich fraction is loaded onto the column.[2]
-
The column is eluted with a gradient of hexane and ethyl acetate, with gradually increasing polarity.[2]
-
Fractions are collected and monitored by TLC.[2]
-
Fractions containing the pure compound are pooled and concentrated to dryness.[2]
Quantification of Tutin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a specific and sensitive method for the quantification of tutin.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2]
-
LC Separation :
-
MS/MS Detection :
-
Quantification : A calibration curve is generated using an analytical standard of the toxin. The amount of the toxin in the sample is determined by comparing its peak area to the calibration curve.[2]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Validating Coriamyrtin as a Selective GABA-A Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Coriamyrtin with other well-established GABA-A receptor antagonists. It is designed to assist researchers in evaluating this compound for their experimental needs by offering a side-by-side look at its mechanism and properties against those of widely used compounds, supplemented with detailed experimental protocols for validation.
Introduction to GABA-A Receptors and their Antagonists
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These ligand-gated ion channels are crucial for maintaining the balance between neuronal excitation and inhibition. Dysfunction of the GABA-A receptor is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic drugs.
GABA-A receptors are pentameric structures composed of a combination of different subunits (e.g., α, β, γ), which determine their pharmacological properties. Antagonists of the GABA-A receptor are invaluable tools for studying its function and are broadly classified into two main categories:
-
Competitive Antagonists: These compounds, such as bicuculline and gabazine, bind to the same site as the endogenous ligand GABA, thereby preventing its binding and the subsequent opening of the ion channel.
-
Non-competitive Antagonists: These antagonists, including picrotoxin and this compound, bind to a different site on the receptor, typically within the ion channel pore, to block ion flow.
Comparative Analysis of GABA-A Antagonists
This section compares this compound with three other commonly used GABA-A antagonists: Picrotoxin, Bicuculline, and Gabazine.
This compound is a plant-derived neurotoxin that, like its close relative picrotoxin, acts as a non-competitive antagonist of the GABA-A receptor. It is a potent convulsant that functions by blocking the chloride ion channel, thereby inhibiting the inhibitory effects of GABA. While its general mechanism is understood, detailed quantitative data on its selectivity for different GABA-A receptor subtypes is not extensively available in the current scientific literature.
Picrotoxin is a well-characterized non-competitive GABA-A receptor antagonist. It is an equimolar mixture of picrotin and the more active component, picrotoxinin. Picrotoxin is widely used in research to block GABA-A receptor-mediated inhibition and induce epileptiform activity in experimental models. It acts as an open-channel blocker, physically occluding the pore of the receptor.
Bicuculline is a light-sensitive competitive antagonist of the GABA-A receptor. It competes with GABA for the orthosteric binding site on the receptor. Its action mimics epilepsy by blocking GABAergic inhibition, leading to convulsions. Bicuculline is a standard tool in pharmacology and neuroscience to isolate and study excitatory neurotransmission.
Gabazine (SR-95531) is another potent and selective competitive antagonist of the GABA-A receptor. It is often preferred over bicuculline in some experimental settings due to its higher potency and selectivity for GABA-A receptors over other targets.
Data Presentation: Comparison of GABA-A Receptor Antagonists
| Feature | This compound | Picrotoxin | Bicuculline | Gabazine (SR-95531) |
| Mechanism of Action | Non-competitive (Channel Blocker) | Non-competitive (Channel Blocker) | Competitive | Competitive |
| Binding Site | Allosteric site within the ion channel | Allosteric site within the ion channel | Orthosteric GABA binding site | Orthosteric GABA binding site |
| Effect on GABA Binding | Does not prevent GABA binding | Does not prevent GABA binding | Prevents GABA binding | Prevents GABA binding |
| Subtype Selectivity | Data not readily available | Relatively non-selective | Generally non-selective, but some subtype differences reported | Generally considered highly selective for GABA-A receptors |
| IC50 / Ki Values | Specific subtype data not available | IC50 ~1-10 µM (varies with subtype and conditions) | Ki ~0.1-1 µM (varies with subtype) | Ki ~0.05-0.5 µM (varies with subtype) |
Note: IC50 and Ki values can vary significantly depending on the experimental conditions, including the specific receptor subtype composition, temperature, and the concentration of GABA used.
Experimental Protocols
To validate the activity and selectivity of a compound like this compound as a GABA-A antagonist, a combination of radioligand binding assays and electrophysiological recordings is typically employed.
Radioligand Binding Assay for Competitive Antagonists
This protocol is used to determine the binding affinity (Ki) of a competitive antagonist by measuring its ability to displace a radiolabeled ligand from the GABA binding site.
Materials:
-
Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)
-
[³H]GABA or [³H]Muscimol (radioligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound or other antagonists)
-
Non-specific binding control (e.g., high concentration of unlabeled GABA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 1-5 nM [³H]GABA), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of GABA-A receptor-mediated currents in response to GABA and the effect of antagonists.
Materials:
-
Cells expressing GABA-A receptors (e.g., cultured neurons or HEK293 cells transfected with specific subunit combinations)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for making patch pipettes
-
Internal solution (for the patch pipette, mimicking intracellular ion concentrations)
-
External solution (bathing the cells)
-
GABA solution
-
Test compound (this compound or other antagonists)
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
GABA Application: Apply a known concentration of GABA to the cell to elicit an inward chloride current.
-
Antagonist Application: Co-apply the test compound with GABA and observe the change in the current amplitude. For competitive antagonists, a parallel rightward shift in the GABA dose-response curve is expected. For non-competitive antagonists, a reduction in the maximal response is anticipated.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the antagonist to determine the extent of inhibition and calculate the IC50.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling and the inhibitory action of this compound.
Experimental Workflow for Antagonist Validation
Caption: Workflow for validating a GABA-A receptor antagonist.
Selectivity of GABA-A Receptor Antagonists
Caption: Binding sites and mechanisms of different GABA-A antagonists.
A Comparative Analysis of the Convulsant Effects of Coriamyrtin and Other Picrotoxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the convulsant properties of Coriamyrtin and other members of the picrotoxane family of neurotoxins. These compounds, known for their potent effects on the central nervous system, are valuable tools in neuroscience research for studying the mechanisms of epilepsy and screening potential anticonvulsant therapies. This document outlines their shared mechanism of action, presents available quantitative data on their toxicity and convulsant potency, and provides detailed experimental protocols for their evaluation.
Core Mechanism of Action: Non-Competitive Antagonism of GABA-A Receptors
This compound and other picrotoxanes, such as picrotoxin and tutin, exert their convulsant effects primarily by acting as non-competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the brain. Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
Picrotoxanes physically block this chloride ion channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[3] This blockade of inhibitory signaling leads to a state of neuronal hyperexcitability, resulting in uncontrolled firing of neurons and culminating in seizures.[4] Some evidence also suggests that certain picrotoxanes, like tutin, may also interact with glycine receptors, another class of inhibitory neurotransmitter receptors, particularly in the spinal cord and brainstem.[1][5]
Quantitative Comparison of Convulsant Properties
The following tables summarize key quantitative parameters for this compound and other picrotoxanes. It is important to note that while data for picrotoxin is more readily available, specific quantitative data for purified this compound is limited in the public domain.
| Compound | LD50 (mice, i.p.) | Seizure-Inducing Dose (mice, i.p.) | GABA-A Receptor Binding Affinity | Primary Molecular Target(s) | Reference(s) |
| This compound | >2000 mg/kg (crude methanolic extract of Coriaria myrtifolia leaves, oral) | Not explicitly defined | Presumed to be a potent antagonist | GABA-A Receptor, Glycine Receptor | [6] |
| Picrotoxin | ~15 mg/kg | 3-10 mg/kg | IC50 values for inhibition of GABA-induced chloride currents are in the micromolar range | GABA-A Receptor | [7] |
| Tutin | Not explicitly defined | Potent convulsant activity observed | Potent antagonist | Glycine Receptor, GABA-A Receptor | [1][5] |
Note: The LD50 value for this compound is for a crude plant extract administered orally, which is expected to be significantly higher than the LD50 for the purified compound administered intraperitoneally. Further studies are required to determine the precise toxicity and convulsant potency of isolated this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the convulsant effects of picrotoxanes.
Determination of Median Lethal Dose (LD50)
Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound (e.g., this compound, Picrotoxin)
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Dose Preparation: Prepare a series of graded doses of the test compound in the appropriate vehicle.
-
Animal Grouping: Randomly assign mice to different dose groups (typically 5-10 animals per group) and a vehicle control group.
-
Administration: Administer a single intraperitoneal injection of the designated dose of the test compound or vehicle to each mouse.
-
Observation: Observe the animals continuously for the first few hours and then periodically for up to 24-48 hours. Record the number of mortalities in each group.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the pro-convulsant or anticonvulsant effects of a compound by assessing its ability to modulate seizures induced by PTZ, a GABA-A receptor antagonist. When testing a convulsant like a picrotoxane, this model can be used to determine the dose that produces seizures (ED50 for convulsions).
Materials:
-
Male ICR mice (20-25 g)
-
Test compound (e.g., this compound)
-
Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)
-
Vehicle
-
Syringes and needles for administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation: Acclimate and group the animals as described for the LD50 protocol.
-
Drug Administration: Administer a range of doses of the test compound or vehicle i.p.
-
PTZ Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ subcutaneously (s.c.) or i.p.
-
Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and record the following for 30 minutes:
-
Latency to first seizure: Time from PTZ injection to the onset of the first clonic seizure.
-
Seizure severity: Score the severity of seizures using a standardized scale (e.g., Racine scale).
-
Frequency of seizures: Number of distinct seizure episodes.
-
Mortality: Record the number of deaths within 24 hours.
-
-
Data Analysis: Determine the median effective dose (ED50) of the test compound required to induce seizures in 50% of the animals.
GABA-A Receptor Binding Assay
Objective: To determine the affinity of a test compound for the GABA-A receptor.
Materials:
-
Rat brain cortical membranes
-
Radioligand (e.g., [3H]muscimol for the GABA binding site or [35S]TBPS for the picrotoxin binding site)
-
Test compound (e.g., this compound)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat cerebral cortices.
-
Binding Assay: In test tubes, combine the brain membranes, radioligand, and varying concentrations of the unlabeled test compound or a known displacer (for non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.[3]
Visualizing Mechanisms and Workflows
To better understand the molecular interactions and experimental processes involved in studying picrotoxanes, the following diagrams are provided.
Caption: GABA-A Receptor Signaling and Picrotoxane Blockade.
Caption: General Workflow for In Vivo Convulsant Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectroscopy of Picrotoxanolides of Coriaria, this compound [agris.fao.org]
- 3. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Coriamyrtin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of potent neurotoxins like Coriamyrtin, a convulsant that acts as a GABA-A receptor antagonist, is a critical component of laboratory safety protocols.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves are mandatory. Always inspect gloves for integrity before use.[3]
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: If working with the solid form where dust may be generated, a suitable respirator should be used.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Consult a physician.[3]
-
Eye Contact: Rinse eyes with a copious amount of water for at least 15 minutes and seek medical advice.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call for immediate medical assistance.[3]
**Step-by-Step Disposal Protocol for this compound
Based on procedures for the analogous compound picrotoxin, this compound can be effectively inactivated before disposal.[4] The following steps outline the recommended procedure for the safe disposal of this compound waste.
1. Inactivation of this compound Waste:
Two primary methods can be employed for the inactivation of this compound: chemical decontamination or autoclaving.
-
Chemical Decontamination:
-
Prepare a 10% bleach solution (sodium hypochlorite).
-
Carefully add the this compound waste (both liquid and solid) to the bleach solution.
-
Allow a minimum contact time of 20 minutes for complete inactivation.[4]
-
-
Autoclaving:
-
Place the this compound waste in a sealed, autoclavable container.
-
Autoclave at 121°C and 15 psi for a minimum of one hour to ensure complete deactivation.[4]
-
2. Disposal of Inactivated Waste:
Once the this compound has been inactivated by either method, the resulting waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[5]
-
Solid Waste: Absorb liquid-inactivated toxins onto an absorbent pad or similar material.[4] All solid waste, including contaminated PPE, should be collected in a suitable, closed container.[3]
-
Labeling: Clearly label the waste container with its contents.
-
Collection: Arrange for collection by a licensed hazardous waste disposal service.[6]
Quantitative Data for this compound Disposal
| Parameter | Value | Reference |
| Chemical Inactivation Agent | 10% Bleach Solution | [4] |
| Minimum Contact Time | 20 minutes | [4] |
| Autoclave Temperature | 121°C | [4] |
| Autoclave Pressure | 15 psi | [4] |
| Autoclave Duration | 1 hour | [4] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sc.edu [sc.edu]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Coriamyrtin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Coriamyrtin. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this toxic compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. Avoid the formation of dust and aerosols and ensure work is conducted in a well-ventilated area.[1]
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields, snug-fitting goggles, or a full-face shield. | In situations with a high risk of exposure, a face shield worn over goggles is recommended.[2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, butyl, neoprene) and fire/flame resistant and impervious clothing. | Gloves should be unlined and elbow-length to protect the wrists.[2] Never use leather or cotton gloves as they can absorb the chemical.[2] Overalls should have sleeves draped over gloves and trouser legs over boots to prevent chemicals from running into them.[3] |
| Respiratory Protection | A respirator with appropriate filters may be necessary when working with highly hazardous materials or when engineering controls are insufficient. | If respiratory protection is required in addition to eye protection, a combination of goggles and a respirator, a respirator helmet or hood, or a full-face mask can be used.[4] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following table summarizes first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
This compound is a convulsant, and poisoning may lead to digestive and severe neurological symptoms, including seizures, coma, and apnea.[5][6][7]
Accidental Release and Spill Management
In case of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill.[1] Prevent further leakage if it is safe to do so and ensure the substance does not enter drains.[1]
Spill Cleanup Protocol:
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[1]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Contain the Spill: Use appropriate materials to contain the spill.
-
Collect the Material: Carefully collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
-
Store for Disposal: Place the collected material in a suitable, closed container for disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Waste: Dispose of the collected material and any contaminated cleaning supplies in accordance with regulations.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 4. bvl.bund.de [bvl.bund.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
